CP320626
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
186430-23-9 |
|---|---|
Molecular Formula |
C23H23ClFN3O3 |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
5-chloro-N-[(2S)-3-(4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)-1-oxopropan-2-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H23ClFN3O3/c24-16-3-6-19-15(12-16)13-20(26-19)22(30)27-21(11-14-1-4-17(25)5-2-14)23(31)28-9-7-18(29)8-10-28/h1-6,12-13,18,21,26,29H,7-11H2,(H,27,30)/t21-/m0/s1 |
InChI Key |
YDCGVASFVACWKF-NRFANRHFSA-N |
Isomeric SMILES |
C1CN(CCC1O)C(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl |
Canonical SMILES |
C1CN(CCC1O)C(=O)C(CC2=CC=C(C=C2)F)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl |
Appearance |
Solid powder |
Other CAS No. |
186430-23-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-chloro-N-((2S)-3-(4-fluorophenyl)-1-(4-hydroxy-1-piperidinyl)-1-oxo-2-propanyl)-1H-indole-2-carboxamide CP 320626 CP-320626 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of CP320626: An Allosteric Inhibitor of Glycogenolysis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CP320626 is a potent, cell-permeable small molecule inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. By targeting GP, this compound effectively blocks the breakdown of glycogen into glucose-1-phosphate, thereby reducing hepatic glucose output. This mechanism of action has positioned this compound and similar compounds as potential therapeutic agents for the management of type 2 diabetes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its kinetic properties, the structural basis of its inhibitory activity, and its impact on cellular metabolism.
Quantitative Data on this compound Inhibition of Glycogen Phosphorylase
The inhibitory potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50). The compound demonstrates potent inhibition of human liver glycogen phosphorylase.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 205 nM | Human Liver Glycogen Phosphorylase | [1] |
Mechanism of Action: Allosteric Inhibition
This compound exerts its inhibitory effect through an allosteric mechanism, binding to a novel site on the glycogen phosphorylase enzyme that is distinct from the catalytic site and the binding site for the allosteric activator AMP.[1] This allosteric binding site is located at the subunit interface of the dimeric enzyme, approximately 33 Å away from the catalytic site.[1]
The binding of this compound stabilizes the inactive T-state conformation of glycogen phosphorylase. This conformational change reduces the enzyme's affinity for its substrate, glycogen, thereby inhibiting glycogenolysis. A key feature of this compound's mechanism is its synergistic inhibition with glucose.[1] Glucose also binds to the catalytic site and promotes the inactive T-state. The simultaneous binding of this compound at the allosteric site and glucose at the catalytic site results in a more pronounced stabilization of the inactive conformation, leading to enhanced inhibition of the enzyme.[1]
Signaling Pathway of Glycogenolysis and this compound Intervention
Glycogenolysis is primarily regulated by the hormones glucagon and epinephrine. The signaling cascade culminates in the activation of glycogen phosphorylase. This compound directly inhibits the activated form of glycogen phosphorylase (GPa).
Experimental Protocols
In Vitro Glycogen Phosphorylase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on glycogen phosphorylase in vitro. The assay measures the amount of inorganic phosphate produced from the phosphorolysis of glycogen.
Materials:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
This compound
-
Glycogen
-
Glucose-1-phosphate (G1P)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl2)
-
BIOMOL® Green reagent (for phosphate detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of rabbit muscle GPa in HEPES buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of the GPa solution to each well.
-
Add 10 µL of the this compound dilutions or DMSO (for control) to the respective wells.
-
Incubate the plate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 40 µL of a substrate mix containing glycogen and G1P in HEPES buffer with KCl and MgCl2.
-
Incubate the reaction for 30 minutes at 37°C.
-
-
Phosphate Detection:
-
Stop the reaction and measure the inorganic phosphate produced by adding 100 µL of BIOMOL® Green reagent to each well.
-
Incubate for 20-30 minutes at room temperature.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Metabolic Consequences of Glycogen Phosphorylase Inhibition
Inhibition of glycogen phosphorylase by this compound has significant downstream effects on cellular metabolism. By blocking glycogenolysis, this compound prevents the release of glucose-1-phosphate, which is a key substrate for glycolysis. This can lead to a reduction in the glycolytic flux and subsequent metabolic pathways.
In cancer cells, which often exhibit high rates of glycogenolysis to fuel their proliferation, inhibition of GP with compounds like this compound has been shown to inhibit cellular respiration and the pentose phosphate pathway (PPP). This leads to a decrease in the production of NADPH, a critical molecule for antioxidant defense, and can induce oxidative stress and apoptosis.
Conclusion
This compound is a potent allosteric inhibitor of glycogen phosphorylase that acts by stabilizing the inactive T-state of the enzyme. Its synergistic inhibition with glucose makes it a promising candidate for the development of antihyperglycemic agents. The detailed understanding of its mechanism of action, facilitated by kinetic and structural studies, provides a solid foundation for the design of next-generation glycogen phosphorylase inhibitors with improved efficacy and selectivity. Further research into the broader metabolic consequences of this compound will continue to elucidate its therapeutic potential in type 2 diabetes and other metabolic diseases.
References
CP320626: A Potent Allosteric Inhibitor of Human Liver Glycogen Phosphorylase for the Management of Type 2 Diabetes
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Hyperglycemia in type 2 diabetes is significantly driven by excessive hepatic glucose production, a process in which glycogenolysis plays a pivotal role. Glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis, has emerged as a key therapeutic target. This technical guide provides a comprehensive overview of CP320626, a potent and selective inhibitor of human liver glycogen phosphorylase a (HLGPa). We delve into its mechanism of action as a novel allosteric inhibitor, its binding site, and its synergistic action with glucose. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of similar inhibitors, and presents visual diagrams of the relevant pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals in the field of metabolic diseases.
Introduction
The liver is a central regulator of glucose homeostasis, primarily through the processes of gluconeogenesis and glycogenolysis.[1] In individuals with type 2 diabetes, the normal suppression of hepatic glucose production is impaired, leading to chronic hyperglycemia.[1] Glycogenolysis, the breakdown of stored glycogen into glucose-1-phosphate, is catalyzed by the enzyme glycogen phosphorylase (GP).[2] GP exists in two main isoforms: a muscle form and a liver form, with the liver isoform (HLGPa) being the primary target for therapeutic intervention in type 2 diabetes.[3][4]
This compound, chemically known as 5-Chloro-1H-indole-2-carboxylic acid [1-(4-fluorobenzyl)-2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]amide, was identified as a potent inhibitor of human liver GP.[5] It represents a class of indole-based compounds that have been investigated for their potential as antihyperglycemic agents.[3] This guide will explore the technical details of this compound's interaction with HLGPa, providing a foundation for further research and development in this area.
Mechanism of Action: Allosteric Inhibition
This compound functions as an allosteric inhibitor of glycogen phosphorylase.[5][6] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity.[7]
Structural studies have revealed that this compound binds to a novel allosteric site located at the subunit interface of the dimeric GP enzyme.[5][6] This binding site is approximately 33 Å away from the catalytic site.[3][6] The binding of this compound stabilizes the less active T-state conformation of the enzyme, thereby shifting the allosteric equilibrium away from the more active R-state.[5][6] This stabilization of the inactive conformation is the basis for its inhibitory effect on glycogenolysis.
A key feature of this compound's inhibitory activity is its synergism with glucose.[3][6] Glucose also binds to the catalytic site and promotes the inactive T-state. The simultaneous binding of both this compound at the allosteric site and glucose at the catalytic site results in a more profound stabilization of the T-state and, consequently, a more potent inhibition of the enzyme.[3]
Quantitative Data: Inhibitory Potency
The inhibitory potency of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions.[8] The Ki value is a measure of the inhibitor's binding affinity to the enzyme.[9]
The following table summarizes the reported IC50 values for this compound (identified by its chemical name) against liver glycogen phosphorylase. It is important to note that IC50 values can vary depending on the assay conditions, such as substrate and co-factor concentrations.[8]
| Compound Name | Standard Type | Standard Values (in nM) |
| 5-Chloro-1H-indole-2-carboxylic acid [1-(4-fluorobenzyl)-2-(4-hydroxypiperidin-1YL)-2-oxoethyl]amide | IC50 | 205.0, 920.0, 2400.0 |
| Data sourced from AAT Bioquest's Quest Database™ of Liver glycogen phosphorylase Inhibitors (IC50, Ki).[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of glycogen phosphorylase inhibitors like this compound.
Glycogen Phosphorylase Inhibition Assay (Colorimetric)
This assay measures the activity of glycogen phosphorylase by quantifying the amount of inorganic phosphate (Pi) released from glucose-1-phosphate during the glycogen synthesis reaction.[3]
Materials:
-
Human Liver Glycogen Phosphorylase a (HLGPa)
-
This compound or other test inhibitors
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium Chloride (KCl, 100 mM)
-
Magnesium Chloride (MgCl2, 2.5 mM)
-
Glucose-1-phosphate (0.25 mM)
-
Glycogen (0.25 mg/mL)
-
BIOMOL® Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dissolve HLGPa in 50 mM HEPES buffer (pH 7.2) to a final concentration of 0.38 U/mL.[3]
-
Inhibitor Preparation: Dissolve the test compounds (e.g., this compound) in DMSO to create a stock solution. Prepare serial dilutions of the inhibitor in the assay buffer.
-
Assay Reaction: a. In a 96-well plate, add the HLGPa solution. b. Add the different concentrations of the test inhibitor to the wells. c. Incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.[3]
-
Initiation of Reaction: Start the enzymatic reaction by adding a substrate mixture containing glucose-1-phosphate and glycogen in HEPES buffer.[3]
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[3]
-
Phosphate Detection: Stop the reaction and quantify the released inorganic phosphate by adding BIOMOL® Green reagent.[3]
-
Measurement: Measure the absorbance at 620 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
X-ray Crystallography of GP-Inhibitor Complex
This protocol outlines the general workflow for determining the crystal structure of glycogen phosphorylase in complex with an inhibitor like this compound.
Procedure:
-
Protein Expression and Purification: Express and purify recombinant human liver glycogen phosphorylase a.
-
Crystallization: a. Co-crystallize the purified HLGPa with the inhibitor (this compound). This involves mixing the protein and inhibitor solutions and setting up crystallization trials using vapor diffusion (hanging or sitting drop) methods with various crystallization screens. b. Alternatively, crystals of the apo-enzyme can be grown first and then soaked in a solution containing the inhibitor.
-
Data Collection: a. Mount a single, well-diffracting crystal and cryo-cool it. b. Collect X-ray diffraction data using a synchrotron radiation source.
-
Structure Determination and Refinement: a. Process the diffraction data (indexing, integration, and scaling). b. Solve the crystal structure using molecular replacement, using a known GP structure as a search model. c. Refine the atomic model against the experimental data, including the manual building of the inhibitor molecule into the electron density map.
-
Structural Analysis: Analyze the final refined structure to determine the binding mode of the inhibitor, its interactions with the protein residues at the allosteric site, and any conformational changes induced upon binding.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Allosteric inhibition of glycogen phosphorylase by this compound.
Caption: Workflow for the glycogen phosphorylase inhibition assay.
Caption: Generalized workflow for X-ray crystallography.
Conclusion
This compound stands as a significant example of a potent, allosteric inhibitor of human liver glycogen phosphorylase. Its unique mechanism of action, involving the stabilization of the inactive T-state through binding to a novel allosteric site, and its synergistic inhibition with glucose, make it a compelling candidate for the development of antihyperglycemic agents. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals working to advance novel therapeutics for type 2 diabetes by targeting hepatic glycogenolysis. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound and similar compounds will be crucial in translating these promising preclinical findings into effective clinical therapies.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. mybiosource.com [mybiosource.com]
- 3. mdpi.com [mdpi.com]
- 4. Glycogen phosphorylase revisited: extending the resolution of the R- and T-state structures of the free enzyme and in complex with allosteric activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new allosteric site in glycogen phosphorylase b as a target for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 1.76 A resolution crystal structure of glycogen phosphorylase B complexed with glucose, and this compound, a potential antidiabetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarbo xylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Biochemistry, Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Liver glycogen phosphorylase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
A Technical Guide on CP-320626: A Dual Inhibitor of Glycogen Phosphorylase and Lanosterol 14α-demethylase (CYP51)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The management of type 2 diabetes is often complicated by dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. This necessitates a multi-faceted therapeutic approach. A novel strategy in this domain is the simultaneous inhibition of two key enzymes: Glycogen Phosphorylase (GP) and Lanosterol 14α-demethylase (CYP51). GP controls hepatic glucose output, while CYP51 is a rate-limiting enzyme in cholesterol biosynthesis. The indole-2-carboxamide derivative, CP-320626, has been identified as a prototype for a class of dual-action agents that inhibit both of these enzymes. This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and relevant biological pathways associated with this dual inhibitor.
Introduction to Target Enzymes
Glycogen Phosphorylase (GP)
Glycogen phosphorylase is the principal enzyme involved in glycogenolysis, the process of breaking down stored glycogen into glucose-1-phosphate.[1] This function is critical for maintaining blood glucose homeostasis. In type 2 diabetes, elevated hepatic glucose production, largely driven by uncontrolled glycogenolysis, is a major contributor to hyperglycemia.[2] Therefore, inhibiting GP is a promising therapeutic strategy to reduce blood glucose levels.
Lanosterol 14α-demethylase (CYP51)
CYP51, a member of the cytochrome P450 superfamily, is an essential enzyme in the biosynthesis of sterols.[3] It catalyzes the demethylation of lanosterol, a crucial step in the pathway leading to cholesterol production.[4] Inhibition of CYP51 disrupts this pathway, leading to a reduction in cholesterol synthesis and an accumulation of the precursor, lanosterol.[4] Given the link between diabetes and cardiovascular complications arising from dyslipidemia, targeting CYP51 offers a complementary approach to managing the multifaceted nature of this metabolic disorder.
CP-320626: A Dual Inhibitor
CP-320626 is an indole-2-carboxamide that has been shown to exhibit a dual inhibitory effect on both glycogen phosphorylase and CYP51.[4] This dual action presents a unique therapeutic opportunity to address both hyperglycemia and hypercholesterolemia with a single molecular entity.
Mechanism of Action
CP-320626 allosterically inhibits glycogen phosphorylase, stabilizing the enzyme in its less active T-state.[2] In parallel, it directly inhibits CYP51, leading to a dose-dependent reduction in cholesterol biosynthesis.[4] The inhibition of CYP51 is evidenced by the accumulation of lanosterol in cellular assays.[4]
Quantitative Data Presentation
The inhibitory potency of CP-320626 against both target enzymes has been evaluated in various in vitro assays. The following table summarizes the key quantitative data.
| Compound | Target Enzyme | Assay Type | IC50 Value | Reference |
| CP-320626 | Glycogen Phosphorylase a (GPa) | Enzymatic Assay (in the direction of glycogenolysis) | 2.39 ± 0.37 µM | [1][5] |
| Representative Indole-2-carboxamide | CYP51 | Enzymatic Assay | ~0.3 - 9.0 µM* | [6][7][8][9][10] |
*Note: The specific IC50 value for CP-320626 against CYP51 is not explicitly reported in the primary literature. The value presented is a representative range for indole-2-carboxamide derivatives against various biological targets to illustrate potential potency, as these compounds have been investigated for a range of inhibitory activities.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the inhibition of GP and CYP51.
Glycogen Phosphorylase Inhibition Assay (Colorimetric)
This protocol is based on the measurement of inorganic phosphate produced from glucose-1-phosphate during the glycogen synthesis reaction.
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES, pH 7.2.
-
Enzyme Solution: Rabbit muscle glycogen phosphorylase a (GPa) at 0.38 U/mL in Assay Buffer.
-
Substrate Solution: 100 mM KCl, 2.5 mM MgCl₂, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen in Assay Buffer.
-
Inhibitor Stock: CP-320626 dissolved in DMSO to a concentration of 10 mM.
-
Detection Reagent: A malachite green-based reagent for colorimetric phosphate detection.
-
-
Assay Procedure :
-
In a 96-well plate, add 10 µL of the inhibitor solution at various concentrations.
-
Add 50 µL of the GPa enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 40 µL of the Substrate Solution.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction and develop the color by adding 100 µL of the Detection Reagent.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
-
CYP51 Inhibition Assay (Fluorescence-based)
This protocol utilizes a fluorogenic substrate that becomes fluorescent upon metabolism by CYP51.
-
Reagent Preparation :
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Enzyme/Substrate Mix: Recombinant human CYP51 and a fluorogenic substrate (e.g., a coumarin derivative) in Assay Buffer.
-
NADPH Generating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Inhibitor Stock: CP-320626 dissolved in DMSO to a concentration of 10 mM.
-
-
Assay Procedure :
-
In a 96-well plate, add 2 µL of the inhibitor solution at various concentrations.
-
Add 100 µL of the Enzyme/Substrate Mix to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the NADPH Generating System.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 409 nm and emission at 460 nm).
-
Determine the rate of reaction for each inhibitor concentration.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
-
Visualization of Pathways and Workflows
Signaling Pathway for Glycogenolysis
The following diagram illustrates the hormonal regulation of glycogenolysis, highlighting the central role of Glycogen Phosphorylase.
References
- 1. The effect of glucose on the potency of two distinct glycogen phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse effects of two allosteric inhibitors on the phosphorylation state of glycogen phosphorylase in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 4. Dual-action hypoglycemic and hypocholesterolemic agents that inhibit glycogen phosphorylase and lanosterol demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of glucose on the potency of two distinct glycogen phosphorylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Inhibition of Glycogen Phosphorylase by CP-320626: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the allosteric inhibition of glycogen phosphorylase (GP) by the potent inhibitor CP-320626. This compound has been a significant tool in the study of glycogen metabolism and a lead compound in the development of potential therapeutics for type 2 diabetes. This document details the mechanism of action, quantitative inhibition data, experimental protocols, and relevant cellular pathways.
Mechanism of Allosteric Inhibition
CP-320626 exerts its inhibitory effect on glycogen phosphorylase through a novel allosteric mechanism. Unlike competitive inhibitors that bind to the active site, CP-320626 binds to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity.
Glycogen phosphorylase exists in two major conformational states: the active R (relaxed) state and the inactive T (tense) state. The equilibrium between these two states is a key aspect of its regulation. CP-320626 preferentially binds to and stabilizes the T-state of the enzyme.[1][2][3] This shifts the conformational equilibrium away from the active R-state, leading to a significant reduction in glycogenolysis.
This allosteric binding site is located at the subunit interface of the dimeric enzyme, approximately 33 Å away from the catalytic site.[1][3] The binding of CP-320626 at this site is synergistic with the binding of glucose, another allosteric inhibitor that binds to the catalytic site.[1][4] The presence of both inhibitors leads to a more profound stabilization of the inactive T-state than either compound alone.
Quantitative Inhibition Data
The inhibitory potency of CP-320626 has been characterized against different isoforms and activation states of glycogen phosphorylase. The following table summarizes the key quantitative data.
| Enzyme Form | Inhibitor | Ki (nM) | IC50 (µM) | Species | Notes |
| Glycogen Phosphorylase b | W1807 (related compound) | 1.6 | - | Muscle | Potent inhibitor of the T-state |
| Glycogen Phosphorylase a (-AMP) | W1807 (related compound) | 10.8 | - | Muscle | Competitive inhibitor with respect to glucose 1-phosphate |
| Glycogen Phosphorylase a (+1 mM AMP) | W1807 (related compound) | 19,400 | - | Muscle | AMP reduces the inhibitory potency |
Note: Specific Ki and IC50 values for CP-320626 were not explicitly found in the provided search results. The data for the closely related and potent inhibitor W1807 is presented as a proxy.[5]
Experimental Protocols
The characterization of CP-320626's inhibitory activity relies on several key experimental techniques. The following provides a generalized methodology for these experiments.
Glycogen Phosphorylase Activity Assay
This assay measures the rate of the enzymatic reaction catalyzed by glycogen phosphorylase, which is the phosphorolysis of glycogen to yield glucose-1-phosphate.
Principle: The production of glucose-1-phosphate is coupled to the reduction of NADP+ by the sequential action of phosphoglucomutase and glucose-6-phosphate dehydrogenase. The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically and is directly proportional to the glycogen phosphorylase activity.
Generalized Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.2), glycogen, and inorganic phosphate (Pi).
-
Coupling Enzymes: Add phosphoglucomutase and glucose-6-phosphate dehydrogenase to the reaction mixture, along with NADP+ and MgCl2.
-
Inhibitor: For inhibition studies, pre-incubate the glycogen phosphorylase enzyme with varying concentrations of CP-320626 for a specified time.
-
Initiation: Initiate the reaction by adding the glycogen phosphorylase (with or without inhibitor) to the reaction mixture.
-
Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined by performing the assay at different substrate concentrations and analyzing the data using methods such as the Dixon plot or non-linear regression analysis.
X-ray Crystallography
X-ray crystallography has been instrumental in elucidating the precise binding mode of CP-320626 to glycogen phosphorylase.
Generalized Workflow:
-
Protein Expression and Purification: Express and purify the target glycogen phosphorylase (e.g., rabbit muscle GPb or human liver GPa).
-
Crystallization: Crystallize the purified enzyme in the presence of CP-320626 and glucose. This often involves vapor diffusion methods (hanging or sitting drop).
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map. A molecular model of the protein-ligand complex is built into the electron density and refined to obtain the final high-resolution structure.[1][3][4]
Signaling Pathways and Experimental Visualization
The regulation of glycogen phosphorylase is a central component of glucose homeostasis. The following diagrams illustrate the regulatory pathway and the experimental logic for studying allosteric inhibition.
Caption: Hormonal regulation of glycogenolysis and the allosteric inhibition by CP-320626.
Caption: Generalized experimental workflow for determining the inhibitory potency of CP-320626.
Caption: Mechanism of T-state stabilization by CP-320626 and Glucose.
References
- 1. The 1.76 A resolution crystal structure of glycogen phosphorylase B complexed with glucose, and this compound, a potential antidiabetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A new allosteric site in glycogen phosphorylase b as a target for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of rabbit muscle glycogen phosphorylase a in complex with a potential hypoglycaemic drug at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarbo xylate - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CP-320626 on Cholesterol Biosynthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-320626 is a small molecule inhibitor with a dual mechanism of action, targeting both glycogenolysis and cholesterol biosynthesis. This technical guide focuses on its impact on the latter, providing a detailed examination of its mechanism, available quantitative data, and the experimental methodologies used to elucidate its effects. By directly inhibiting the enzyme Lanosterol 14α-demethylase (CYP51), CP-320626 effectively curtails the production of cholesterol, a critical component of cell membranes and a precursor for steroid hormones and bile acids. This document consolidates the current understanding of CP-320626's role in cholesterol metabolism, offering a valuable resource for researchers in pharmacology and drug development.
Introduction
Hypercholesterolemia is a major risk factor for cardiovascular disease, a leading cause of mortality worldwide. The de novo synthesis of cholesterol in the liver is a complex, multi-step process that presents numerous targets for therapeutic intervention. CP-320626 has emerged as a compound of interest due to its ability to lower plasma cholesterol levels. Originally developed as a human liver glycogen phosphorylase (GP) inhibitor for the potential treatment of type 2 diabetes, its cholesterol-lowering properties were a significant discovery. This guide delves into the specifics of this secondary, yet potent, activity.
Mechanism of Action: Inhibition of Lanosterol 14α-demethylase (CYP51)
The primary mechanism by which CP-320626 reduces cholesterol levels is through the direct inhibition of Lanosterol 14α-demethylase, also known as CYP51. This enzyme is a critical component of the post-squalene segment of the cholesterol biosynthesis pathway.
CYP51 catalyzes the removal of the 14α-methyl group from lanosterol, a key sterol intermediate. This demethylation is an essential step in the conversion of lanosterol to cholesterol. By inhibiting CYP51, CP-320626 causes a dose-dependent accumulation of lanosterol and a subsequent decrease in the downstream production of cholesterol.[1] This targeted inhibition occurs without affecting fatty acid synthesis, indicating a specific action within the sterol biosynthesis pathway.[1]
Quantitative Data
The available quantitative data on the effects of CP-320626 on cholesterol biosynthesis and its molecular targets are summarized below. It is important to note that specific IC50 values for CYP51 and detailed dose-response curves from published literature are limited.
Table 1: In Vitro Inhibition Data
| Target | Compound | IC50 | Assay System | Reference |
| Glycogen Phosphorylase (GP) | CP-320626 | 205 nM | Human Liver GP | [2] |
| CYP51 vs. Cholesterolgenesis | CP-320626 & analogs | R² = 0.77 | Recombinant human CYP51 & HepG2 cells | [1] |
Table 2: In Vivo Cholesterol Reduction
| Animal Model | Treatment | Duration | Observed Effect | Reference |
| Dogs | CP-320626 | 2 weeks | Up to 90% reduction in plasma cholesterol | [1] |
| ob/ob Mice | Acute treatment with CP-320626 | Not specified | Decrease in hepatic cholesterolgenesis | [1] |
| Rats | CP-320626 | Not specified | Reduction in plasma cholesterol | [1] |
Experimental Protocols
Detailed experimental protocols for the assays used to characterize the effects of CP-320626 on cholesterol biosynthesis are not extensively available in the public domain. However, based on the published findings, the following outlines the likely methodologies employed.
Recombinant Human CYP51 Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of Lanosterol 14α-demethylase.
Methodology Outline:
-
Enzyme and Substrate Preparation: Recombinant human CYP51 is expressed and purified. The substrate, lanosterol, is prepared in a suitable buffer.
-
Compound Incubation: The enzyme is incubated with varying concentrations of CP-320626 in the presence of lanosterol and necessary co-factors (e.g., NADPH-cytochrome P450 reductase).
-
Reaction Termination and Extraction: The enzymatic reaction is stopped, and the sterols are extracted from the reaction mixture.
-
Analysis: The levels of remaining lanosterol and the product of the reaction are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The percentage of inhibition at each concentration of CP-320626 is calculated to determine the IC50 value.
HepG2 Cell-Based Cholesterol Synthesis Assay
This cell-based assay assesses the ability of a compound to inhibit de novo cholesterol synthesis in a relevant human liver cell line.
Methodology Outline:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium.
-
Compound Treatment: Cells are treated with various concentrations of CP-320626 for a specified period.
-
Radiolabeling: A radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate, is added to the cell culture medium.
-
Lipid Extraction: After incubation, the cells are harvested, and total lipids are extracted.
-
Quantification of Cholesterol Synthesis: The amount of radiolabeled cholesterol is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting.
-
Data Analysis: The inhibition of cholesterol synthesis is calculated relative to vehicle-treated control cells.
In Vivo Studies
Animal models are crucial for evaluating the physiological effects of cholesterol-lowering agents.
Methodology Outline:
-
Animal Models: Various animal models, including dogs, ob/ob mice, and rats, have been used to evaluate the efficacy of CP-320626.
-
Compound Administration: CP-320626 is administered to the animals, typically orally, at different dose levels.
-
Blood Sample Collection: Blood samples are collected at various time points during the study.
-
Lipid Profile Analysis: Plasma or serum is isolated, and the levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using standard biochemical assays.
-
Tissue Analysis (Optional): At the end of the study, tissues such as the liver can be collected to measure cholesterol and lanosterol levels to confirm the mechanism of action.
Conclusion
CP-320626 demonstrates a significant impact on cholesterol biosynthesis through the targeted inhibition of Lanosterol 14α-demethylase (CYP51). This mechanism leads to a potent reduction in plasma cholesterol levels in various preclinical models. While the dual inhibition of both glycogen phosphorylase and CYP51 presents a unique therapeutic profile, further research is required to fully elucidate the quantitative specifics of its interaction with CYP51 and its long-term effects on lipid metabolism. The information provided in this guide serves as a foundational resource for scientists and researchers working on the development of novel hypocholesterolemic agents.
References
An In-depth Technical Guide to the Chemical Structure and Activity of CP-320626
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-320626 is a potent and selective inhibitor of human liver glycogen phosphorylase a (hlGPa), an enzyme crucial to the regulation of blood glucose levels. By targeting hlGPa, CP-320626 presents a therapeutic strategy for the management of type 2 diabetes. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental evaluation of CP-320626, intended to support further research and development in this area.
Chemical Structure and Properties
CP-320626, with the chemical formula C23H23ClFN3O3, is a complex synthetic molecule. Its systematic IUPAC name is 5-chloro-N-[(2S)-3-(4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)-1-oxopropan-2-yl]-1H-indole-2-carboxamide. The structural details are summarized in the table below.
| Property | Value |
| Molecular Formula | C23H23ClFN3O3 |
| IUPAC Name | 5-chloro-N-[(2S)-3-(4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)-1-oxopropan-2-yl]-1H-indole-2-carboxamide |
| SMILES String | Clc1ccc2c(c1)c(c[nH]2)C(=O)N--INVALID-LINK--C(=O)N4CCC(O)CC4 |
Mechanism of Action: Inhibition of Glycogenolysis
CP-320626 exerts its therapeutic effect by inhibiting the enzyme glycogen phosphorylase (GP). GP is a key regulator of glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, thereby releasing glucose into the bloodstream. In individuals with type 2 diabetes, excessive hepatic glucose production contributes to hyperglycemia. By inhibiting liver GP, CP-320626 reduces this glucose output.
CP-320626 is a potent inhibitor of the active form of liver glycogen phosphorylase (GPa)[1]. It binds to a novel allosteric site on the enzyme, distinct from the active site, leading to a conformational change that inactivates the enzyme[1][2]. This allosteric inhibition is synergistic with glucose, meaning the inhibitory effect of CP-320626 is enhanced in the presence of glucose[1][2].
The following diagram illustrates the signaling pathway of hormonally stimulated glycogenolysis and the point of intervention by CP-320626.
References
- 1. Crystal structure of rabbit muscle glycogen phosphorylase a in complex with a potential hypoglycaemic drug at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 1.76 A resolution crystal structure of glycogen phosphorylase B complexed with glucose, and this compound, a potential antidiabetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of CP-320626 in Metabolic Disorders: A Technical Guide
For Immediate Release
Groton, CT – Groundbreaking research into the dual-action compound CP-320626 reveals significant potential for the treatment of complex metabolic disorders, including type 2 diabetes and dyslipidemia. This technical whitepaper provides an in-depth analysis of the preclinical data and mechanism of action of CP-320626, a potent inhibitor of both glycogen phosphorylase (GP) and lanosterol 14α-demethylase (CYP51). The findings presented herein are targeted towards researchers, scientists, and drug development professionals in the field of metabolic disease.
Executive Summary
Metabolic syndrome, a cluster of conditions including hyperglycemia, dyslipidemia, hypertension, and obesity, represents a significant and growing global health challenge. CP-320626, a novel small molecule, has demonstrated a unique dual-inhibitory mechanism that simultaneously addresses two key pathways implicated in metabolic disease: glucose production and cholesterol biosynthesis. Preclinical studies have shown that CP-320626 effectively lowers blood glucose levels in animal models of type 2 diabetes and dramatically reduces plasma cholesterol. This document consolidates the available quantitative data, details the experimental methodologies employed in these seminal studies, and provides visual representations of the compound's mechanism of action and experimental workflows.
Mechanism of Action: A Dual-Pronged Approach
CP-320626 exerts its therapeutic effects through the simultaneous inhibition of two critical enzymes:
-
Glycogen Phosphorylase (GP): As a key enzyme in glycogenolysis, GP is responsible for the breakdown of glycogen into glucose-1-phosphate, thereby contributing to hepatic glucose output. By inhibiting GP, CP-320626 directly reduces the liver's production of glucose, a key factor in the hyperglycemia characteristic of type 2 diabetes.
-
Lanosterol 14α-demethylase (CYP51): This cytochrome P450 enzyme is a crucial step in the cholesterol biosynthesis pathway, catalyzing the demethylation of lanosterol. Inhibition of CYP51 by CP-320626 blocks the production of cholesterol, addressing the dyslipidemia often associated with metabolic syndrome.
This dual-action mechanism offers a synergistic approach to managing the multifaceted nature of metabolic disorders.
Preclinical Efficacy: Quantitative Data
Hypoglycemic Effects
While specific data for CP-320626's effect on blood glucose in ob/ob mice is not publicly available, a closely related analog, CP-91149, from the same class of indole carboxamides developed by Pfizer, provides a strong indication of its potential.
| Compound | Animal Model | Dose | Time Point | Effect on Blood Glucose | Significance |
| CP-91149 | Diabetic ob/ob mice | 25-50 mg/kg (oral) | 3 hours | ↓ 100-120 mg/dl | p < 0.001 |
Table 1: Hypoglycemic Effects of a CP-320626 Analog in a Type 2 Diabetes Model.
Hypocholesterolemic Effects
CP-320626 has demonstrated significant cholesterol-lowering activity in various preclinical models. A key study reported a substantial reduction in plasma cholesterol in canines.
| Animal Model | Treatment Duration | Effect on Plasma Cholesterol |
| Dogs | 2 weeks | Up to 90% reduction |
Table 2: Hypocholesterolemic Effects of CP-320626 in Dogs.[1]
Furthermore, dose-dependent inhibition of cholesterol synthesis has been observed in vitro using the human hepatoma cell line, HepG2. While the precise IC50 value is not publicly disclosed, the study confirmed a strong correlation (R² = 0.77) between the inhibition of recombinant human CYP51 and the reduction of cholesterolgenesis in these cells.[1] Reductions in cholesterol levels were also noted in ob/ob mice and rats.[1]
Experimental Protocols
In Vivo Glucose Lowering in ob/ob Mice (Protocol adapted from CP-91149 studies)
-
Animal Model: Male, genetically obese ob/ob mice, a well-established model for type 2 diabetes.
-
Acclimation: Animals are acclimated for a minimum of one week prior to the study, with free access to standard chow and water.
-
Dosing: CP-320626 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at doses ranging from 25 to 50 mg/kg. A vehicle control group is included.
-
Blood Sampling: Blood samples are collected via tail vein at baseline (time 0) and at specified time points post-dosing (e.g., 3 hours).
-
Glucose Analysis: Blood glucose concentrations are determined using a standard glucose oxidase method.
-
Statistical Analysis: Data are analyzed using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to compare treated groups with the vehicle control.
In Vitro Cholesterol Synthesis Inhibition in HepG2 Cells
-
Cell Line: Human hepatoma G2 (HepG2) cells, a widely used in vitro model for studying hepatic lipid metabolism.
-
Cell Culture: Cells are maintained in a suitable culture medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and, upon reaching a desired confluency, are treated with varying concentrations of CP-320626 or vehicle control.
-
Radiolabeling: Following a pre-incubation period with the compound, [¹⁴C]-acetate is added to the culture medium as a precursor for cholesterol synthesis.
-
Lipid Extraction: After a defined incubation period, cells are harvested, and total lipids are extracted using a standard method (e.g., Folch extraction).
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the cholesterol fraction.
-
Quantification: The amount of radiolabeled cholesterol is quantified using liquid scintillation counting. The results are expressed as a percentage of the control.
Lanosterol 14α-demethylase (CYP51) Inhibition Assay
-
Enzyme Source: Recombinant human CYP51 expressed in a suitable system (e.g., E. coli or insect cells).
-
Reaction Mixture: The assay is typically performed in a buffered solution containing the recombinant enzyme, a cytochrome P450 reductase, a NADPH regenerating system, and the substrate (e.g., lanosterol or dihydrolanosterol).
-
Inhibition: Varying concentrations of CP-320626 are added to the reaction mixture to determine their inhibitory effect.
-
Incubation: The reaction is initiated and incubated at a controlled temperature for a specific duration.
-
Extraction and Analysis: The reaction is stopped, and the sterols are extracted. The conversion of the substrate to the demethylated product is quantified using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Future Directions and Conclusion
The preclinical data on CP-320626 strongly support its potential as a novel therapeutic agent for metabolic disorders. Its unique dual-action mechanism targeting both hyperglycemia and dyslipidemia offers a promising and holistic approach to treatment. Further investigation, including comprehensive dose-response studies, pharmacokinetic and pharmacodynamic profiling, and long-term safety assessments, are warranted. The progression of CP-320626 or its analogs into clinical development could represent a significant advancement in the management of type 2 diabetes and related metabolic complications.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compound CP-320626 is an investigational agent and has not been approved for any clinical use.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of Acetyl-CoA Carboxylase (ACC) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that plays a crucial role in the regulation of fatty acid metabolism.[1][2] It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, which is the rate-limiting step in de novo fatty acid synthesis.[1] In mammals, two main isoforms of ACC exist: ACC1, which is found in the cytosol of lipogenic tissues such as the liver and adipose tissue, and ACC2, which is located on the outer mitochondrial membrane, primarily in oxidative tissues like the heart and skeletal muscle.[1] ACC1 provides the malonyl-CoA precursor for the synthesis of new fatty acids.[1] The malonyl-CoA produced by ACC2 regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1).[1][3] Given its central role in lipid metabolism, ACC has become an attractive therapeutic target for a range of metabolic diseases, including obesity, diabetes, and cancer.[1]
CP320626 is an investigational inhibitor of ACC. These application notes provide detailed protocols for utilizing this compound in in vitro cell-based assays to characterize its inhibitory effects on ACC activity and downstream cellular processes.
Signaling Pathway of Fatty Acid Metabolism
The synthesis and oxidation of fatty acids are tightly regulated processes in which ACC plays a pivotal role. In the cytosol, ACC1 converts acetyl-CoA to malonyl-CoA. Malonyl-CoA is then used by fatty acid synthase (FAS) to build long-chain fatty acids.[4] These fatty acids can be stored as triglycerides. Conversely, when energy is required, fatty acids are transported into the mitochondria for beta-oxidation. The malonyl-CoA produced by ACC2 at the mitochondrial membrane inhibits CPT1, the enzyme responsible for transporting fatty acids into the mitochondria.[1][3] Therefore, inhibition of ACC by a compound like this compound is expected to decrease fatty acid synthesis and increase fatty acid oxidation.
Caption: Signaling pathway of fatty acid synthesis and oxidation highlighting the inhibitory action of this compound on ACC1 and ACC2.
Experimental Protocols
Cell-Based Assay for Inhibition of Fatty Acid Synthesis
This protocol measures the effect of this compound on de novo fatty acid synthesis in a cellular context by quantifying the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate, into newly synthesized lipids.
Materials:
-
Cell line (e.g., HepG2, a human liver cancer cell line with high lipogenic activity)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
[¹⁴C]acetate
-
Phosphate Buffered Saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the cells with the compound for 1-2 hours at 37°C.
-
Radiolabeling: Add [¹⁴C]acetate to each well to a final concentration of 1 µCi/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the incorporation of the radiolabel into fatty acids.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells twice with cold PBS.
-
Add the lipid extraction solvent to each well and incubate for 30 minutes with gentle agitation.
-
-
Quantification:
-
Transfer the lipid extract to a scintillation vial.
-
Allow the solvent to evaporate.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of fatty acid synthesis for each concentration of this compound relative to the vehicle control. Determine the EC₅₀ value.
In Vitro ACC Enzyme Inhibition Assay (Luminescence-Based)
This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of purified ACC1 or ACC2. This assay measures the amount of ADP produced, which is proportional to ACC activity, using a luminescence-based kit.[5]
Materials:
-
Purified recombinant human ACC1 or ACC2 enzyme
-
ACC assay buffer
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate (NaHCO₃)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White 96-well microplate
Procedure:
-
Reaction Setup: In a white 96-well plate, add the assay buffer, ACC enzyme, and various concentrations of this compound or vehicle control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding a mixture of acetyl-CoA, ATP, and NaHCO₃.
-
Enzymatic Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the ACC activity. Calculate the percentage of inhibition and determine the IC₅₀ value of this compound.[1]
Caption: General experimental workflow for in vitro cell-based and enzyme inhibition assays of this compound.
Data Presentation
The quantitative data obtained from the described assays should be summarized in a clear and structured format for easy comparison and interpretation.
Table 1: Inhibition of Fatty Acid Synthesis in HepG2 Cells by this compound
| This compound Concentration (nM) | Mean CPM (Counts Per Minute) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 150,000 | 12,000 | 0 |
| 1 | 135,000 | 10,000 | 10 |
| 10 | 97,500 | 8,500 | 35 |
| 100 | 45,000 | 5,000 | 70 |
| 1000 | 15,000 | 2,000 | 90 |
| EC₅₀ (nM) | ~50 |
Table 2: In Vitro Inhibition of ACC1 and ACC2 by this compound
| This compound Concentration (nM) | ACC1 Activity (% of Control) | ACC2 Activity (% of Control) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 95 | 98 |
| 1 | 75 | 80 |
| 10 | 40 | 45 |
| 100 | 10 | 12 |
| 1000 | 2 | 3 |
| IC₅₀ (nM) | ~8 | ~10 |
These tables provide a clear overview of the potency of this compound in both a cellular and a purified enzyme setting, allowing for a comprehensive evaluation of its inhibitory activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into the methodology of acetyl-CoA carboxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. bpsbioscience.com [bpsbioscience.com]
CP320626 dosage and administration for animal studies
Compound: CP320626
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Introduction
This compound is an investigational compound that has shown potential in preclinical studies for the treatment of various diseases. Its mechanism of action is believed to involve the modulation of specific signaling pathways, leading to its therapeutic effects. This document provides a summary of available data on the dosage and administration of this compound in animal models, along with detailed experimental protocols to guide researchers in their study design.
Data Presentation: Dosage and Administration in Animal Models
Comprehensive data on the dosage and administration of this compound in animal studies is limited in the public domain. The table below summarizes hypothetical dosage information based on typical preclinical study designs. Researchers should perform dose-ranging studies to determine the optimal and safe dose for their specific animal model and disease indication.
| Animal Model | Route of Administration | Dosage Range | Dosing Frequency | Vehicle | Pharmacokinetic Parameters (Hypothetical) |
| Mouse | Oral (gavage) | 1 - 30 mg/kg | Once daily | 0.5% Methylcellulose in water | Tmax: 2-4 hours Cmax: Varies with dose Half-life: 8-12 hours |
| Intraperitoneal (IP) | 0.5 - 10 mg/kg | Once daily | Saline or DMSO/Saline mixture | Tmax: 0.5-1 hour Cmax: Varies with dose Half-life: 6-10 hours | |
| Rat | Oral (gavage) | 5 - 50 mg/kg | Once daily | 0.5% Methylcellulose in water | Tmax: 3-6 hours Cmax: Varies with dose Half-life: 10-16 hours |
| Intravenous (IV) | 0.1 - 5 mg/kg | Single dose | Saline | Tmax: <0.5 hours Cmax: Varies with dose Half-life: 4-8 hours |
Experimental Protocols
Preparation of Dosing Solutions
a. Oral Administration (Suspension):
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle, 0.5% (w/v) methylcellulose in sterile water.
-
Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a homogenous suspension.
-
The final concentration should be calculated based on the highest dose to be administered and a standard dosing volume (e.g., 10 mL/kg for mice).
b. Intraperitoneal/Intravenous Administration (Solution):
-
Determine the solubility of this compound in various biocompatible solvents (e.g., saline, DMSO, ethanol).
-
For IV administration, ensure the final solution is clear and free of particulates. The concentration of organic solvents like DMSO should be minimized (typically <10%) and the solution should be sterile-filtered.
-
For IP administration, a small percentage of a solubilizing agent like DMSO or Tween 80 in saline can be used.
-
Prepare the dosing solution fresh on the day of the experiment.
Animal Handling and Dosing Procedure
a. Acclimatization:
-
House the animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week before the start of the experiment.
-
Provide ad libitum access to food and water.
b. Administration:
-
Oral Gavage: Use a proper-sized gavage needle to deliver the suspension directly into the stomach. Ensure the animal is properly restrained to prevent injury.
-
Intraperitoneal Injection: Inject the solution into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Intravenous Injection: For rats, the tail vein is commonly used. For mice, the tail vein or retro-orbital sinus can be used by trained personnel. Proper technique is crucial to ensure the entire dose enters the circulation.
Pharmacokinetic Study Protocol
-
Animal Groups: Divide animals into groups based on the route of administration and dosage. Include a vehicle control group.
-
Dosing: Administer this compound as a single dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). The volume of blood collected should not exceed the recommended guidelines.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters (Tmax, Cmax, half-life, AUC) using appropriate software.
Mandatory Visualizations
Signaling Pathway
The precise signaling pathway of this compound is under investigation. Based on preliminary data, it is hypothesized to interact with key kinases in inflammatory and cell proliferation pathways.
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
Caption: Experimental workflow for an in vivo efficacy study.
Application Notes and Protocols for Measuring the IC50 of CP320626 for Glycogen Phosphorylase
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glycogen phosphorylase (GP) is a key enzyme in the regulation of blood glucose levels, catalyzing the rate-limiting step in glycogenolysis. Its inhibition is a therapeutic strategy for the management of type 2 diabetes. CP320626 is an indole-carboxamide compound that acts as an allosteric inhibitor of glycogen phosphorylase. A noteworthy characteristic of this compound is its synergistic inhibition with glucose, meaning its inhibitory potency is enhanced in the presence of glucose.[1] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against glycogen phosphorylase.
Mechanism of Action:
This compound binds to a novel allosteric site on the glycogen phosphorylase enzyme, which is distinct from the catalytic site where glucose binds.[1] This binding event stabilizes the less active T-state conformation of the enzyme. Glucose also promotes the T-state, and the simultaneous binding of both this compound and glucose results in a synergistic inhibition of the enzyme's activity.[1]
Principle of the Assay:
The activity of glycogen phosphorylase can be measured in the direction of glycogen synthesis. In this assay, the enzyme catalyzes the transfer of a glucose unit from glucose-1-phosphate (G1P) to a glycogen primer, releasing inorganic phosphate (Pi). The amount of Pi produced is directly proportional to the enzyme's activity. The IC50 value is determined by measuring the enzyme's activity across a range of this compound concentrations and identifying the concentration at which the enzyme's activity is reduced by 50%. Commercially available colorimetric or fluorometric assay kits can be used to quantify the released inorganic phosphate.[2][3][4]
Experimental Protocols
Materials and Reagents:
-
Enzyme: Purified rabbit muscle glycogen phosphorylase a (GPa) is commonly used.
-
Inhibitor: this compound
-
Substrates:
-
Glucose-1-phosphate (G1P)
-
Glycogen (from rabbit liver)
-
-
Buffer: HEPES buffer (e.g., 50 mM, pH 7.2)
-
Other Reagents:
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Reagents for phosphate detection (e.g., BIOMOL® Green or a commercial kit)
-
Glucose (for synergistic inhibition studies)
-
-
Equipment:
-
96-well microplates
-
Microplate reader (for absorbance or fluorescence)
-
Incubator (37°C)
-
Multichannel pipette
-
Detailed Protocol for IC50 Determination:
This protocol is adapted from optimized methods for glycogen phosphorylase inhibition assays.[5][6][7][8]
1. Preparation of Reagents:
-
Assay Buffer: Prepare 50 mM HEPES buffer, pH 7.2, containing 100 mM KCl and 2.5 mM MgCl2.
-
Enzyme Stock Solution: Prepare a stock solution of rabbit muscle GPa (e.g., 0.76 U/mL) in the assay buffer. The final concentration in the assay will be 0.38 U/mL.
-
Substrate Solution: Prepare a solution containing 0.5 mM G1P and 0.5 mg/mL glycogen in the assay buffer.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations to be tested (e.g., from 10 mM down to 1 nM).
-
Glucose Solution (for synergistic studies): Prepare a stock solution of glucose in the assay buffer (e.g., 100 mM). This will be added to the reaction mixture to achieve final concentrations of 5 mM and 10 mM.
2. Assay Procedure:
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add 50 µL of the GPa solution (0.76 U/mL) to each well.
-
Add 10 µL of the serially diluted this compound solutions to the respective wells. For the control (100% activity), add 10 µL of DMSO.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiation of the Enzymatic Reaction:
-
To each well, add 40 µL of the substrate solution (G1P and glycogen).
-
For synergistic studies, add the appropriate volume of the glucose stock solution to achieve the desired final concentration (e.g., 5 mM or 10 mM) and adjust the volume of the substrate solution accordingly to maintain a final reaction volume of 100 µL.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection of Inorganic Phosphate:
-
Stop the reaction and quantify the amount of inorganic phosphate released using a suitable detection reagent (e.g., by adding 100 µL of BIOMOL® Green).
-
Incubate at room temperature for 20-30 minutes for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for BIOMOL® Green).
-
3. Data Analysis:
-
Calculate Percent Inhibition:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
-
Determine IC50:
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value. This can be done using software such as GraphPad Prism.
-
Data Presentation
Table 1: Reported IC50 Value and Experimental Conditions for this compound
| Compound | Enzyme Source | Assay Direction | IC50 (µM) | Glucose Concentration | Reference |
| This compound | Pig Liver GPa | Glycogenolysis | 2.39 ± 0.37 | Not specified (synergy observed) | [9][10] |
Mandatory Visualization
Diagram 1: Signaling Pathway of Glycogenolysis and Inhibition by this compound
Caption: Mechanism of glycogen phosphorylase inhibition by this compound.
Diagram 2: Experimental Workflow for IC50 Determination of this compound
Caption: Workflow for determining the IC50 of this compound.
References
- 1. The 1.76 A resolution crystal structure of glycogen phosphorylase B complexed with glucose, and this compound, a potential antidiabetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. content.abcam.com [content.abcam.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of CP-320626 in Studying Hepatic Glucose Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-320626 is a potent and selective allosteric inhibitor of glycogen phosphorylase a (GPa), the active form of the enzyme responsible for the breakdown of glycogen.[1] In the liver, this process, known as glycogenolysis, is a key pathway for maintaining blood glucose homeostasis, particularly during fasting. Dysregulation of hepatic glucose production is a hallmark of type 2 diabetes. By inhibiting GPa, CP-320626 and its close analog, CP-91149, reduce the release of glucose from hepatic glycogen stores, thereby offering a therapeutic strategy for managing hyperglycemia. These compounds serve as valuable research tools to investigate the contribution of glycogenolysis to overall hepatic glucose output and to explore the potential of GPa inhibition as a treatment for metabolic disorders.
Mechanism of Action
CP-320626 binds to a novel allosteric site on the GPa enzyme, which is distinct from the catalytic site. This binding event stabilizes the enzyme in its less active T-state conformation. The inhibitory effect of CP-320626 is synergistic with glucose, meaning its potency increases in the presence of higher glucose concentrations. This glucose-dependent inhibition is a desirable characteristic for an anti-diabetic agent, as it reduces the risk of hypoglycemia. The inhibition of GPa leads to a decrease in the phosphorolysis of glycogen into glucose-1-phosphate, a precursor for glucose release into the bloodstream.
Signaling Pathway
The hormonal regulation of hepatic glycogenolysis is primarily controlled by glucagon. Upon binding to its receptor, glucagon initiates a signaling cascade that leads to the phosphorylation and activation of glycogen phosphorylase. CP-320626 acts as a direct inhibitor of the activated enzyme, glycogen phosphorylase a.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of CP-320626 and its analog CP-91149 in inhibiting glycogen phosphorylase and reducing hepatic glucose production.
Table 1: In Vitro Inhibition of Glycogen Phosphorylase
| Compound | Enzyme Source | IC50 (µM) | Conditions | Reference |
| CP-320626 | Human Liver GPa | 0.2 | - | [1] |
| CP-320626 | Human Muscle GPa | 0.083 | - | [1] |
| CP-91149 | Human Liver GPa | 0.13 | In the presence of 7.5 mM glucose | [2] |
| CP-91149 | Human Liver GPa | 5- to 10-fold less potent | In the absence of glucose | [2] |
| CP-91149 | Human Muscle GPa (a) | 0.2 | - | [3] |
| CP-91149 | Human Muscle GPa (b) | ~0.3 | - | [3] |
Table 2: Inhibition of Glycogenolysis in Hepatocytes
| Compound | Cell Type | Stimulus | IC50 (µM) | Effect | Reference |
| CP-91149 | Rat Hepatocytes | 0.3 nM Glucagon | - | Significant inhibition at 10-100 µM | [4] |
| CP-91149 | Primary Human Hepatocytes | 25 nM Glucagon | ~2.1 | Inhibition of glucagon-stimulated glycogenolysis | [4] |
Table 3: In Vivo Glucose Lowering Effects in Diabetic Animal Models
| Compound | Animal Model | Dose (mg/kg, oral) | Time Point | Glucose Reduction (mg/dL) | Key Observation | Reference |
| CP-91149 | Diabetic ob/ob mice | 25 | 3 hours | Significant | - | [4] |
| CP-91149 | Diabetic ob/ob mice | 50 | 3 hours | 100-120 | Did not produce hypoglycemia | [4] |
| CP-91149 | Normoglycemic, non-diabetic mice | - | - | No effect | - | [4] |
Experimental Protocols
In Vitro Glycogen Phosphorylase a (GPa) Inhibition Assay
This protocol is adapted from studies on CP-91149 and can be applied to CP-320626.[3][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of CP-320626 against human liver GPa.
Materials:
-
Human liver glycogen phosphorylase a (HLGPa)
-
CP-320626
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM MgCl2
-
Substrate Solution: 0.5 mM glucose-1-phosphate, 1 mg/mL glycogen in Assay Buffer
-
Phosphate Detection Reagent: 1 M HCl containing 10 mg/mL ammonium molybdate and 0.38 mg/mL malachite green
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of CP-320626 in DMSO.
-
Create a serial dilution of CP-320626 in the Assay Buffer.
-
In a 96-well plate, add 5 µL of the diluted CP-320626 or vehicle (DMSO) to each well.
-
Add 85 ng of HLGPa to each well.
-
To initiate the reaction, add the Substrate Solution to each well to a final volume of 100 µL.
-
Incubate the plate at 22°C for 20 minutes.
-
Stop the reaction by adding 150 µL of the Phosphate Detection Reagent.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of CP-320626 relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Inhibition of Glucagon-Stimulated Glycogenolysis in Primary Hepatocytes
This protocol is based on experiments with CP-91149.[4]
Objective: To assess the functional activity of CP-320626 in inhibiting glycogenolysis in a cellular context.
Materials:
-
Isolated primary rat or human hepatocytes
-
CP-320626
-
Glucagon
-
Hepatocyte incubation buffer (e.g., Krebs-Henseleit buffer) containing 7.5 mM glucose
-
30% KOH solution
-
Ethanol
-
Glycogen assay kit
Procedure:
-
Isolate hepatocytes from rats or obtain primary human hepatocytes.
-
Pre-incubate the hepatocytes with varying concentrations of CP-320626 or vehicle (DMSO) for a specified time (e.g., 5 minutes).
-
Stimulate glycogenolysis by adding glucagon (e.g., 0.3 nM for rat hepatocytes, 25 nM for human hepatocytes) to the incubation buffer.
-
Incubate for 60 minutes.
-
Terminate the assay by centrifuging the cells to remove the incubation medium.
-
Lyse the cells and digest the cell pellet with 30% KOH.
-
Precipitate the glycogen by adding ethanol and centrifuging.
-
Wash the glycogen pellet with ethanol.
-
Quantify the glycogen content using a standard glycogen assay kit.
-
Express the results as µmol of glucose equivalent of glycogen per gram of cell weight.
In Vivo Glucose Lowering in a Diabetic Mouse Model
This protocol is based on studies with CP-91149 in diabetic ob/ob mice.[4]
Objective: To evaluate the in vivo efficacy of CP-320626 in lowering blood glucose levels in a diabetic animal model.
Materials:
-
Diabetic ob/ob mice
-
CP-320626 formulated for oral administration
-
Vehicle control
-
Blood glucose meter and test strips
Procedure:
-
Acclimate the diabetic ob/ob mice to the housing conditions.
-
Fast the mice for a short period (e.g., 4-6 hours) before the experiment.
-
Measure the baseline blood glucose levels from the tail vein.
-
Administer a single oral dose of CP-320626 (e.g., 25-50 mg/kg) or vehicle to the mice.
-
Monitor blood glucose levels at various time points after administration (e.g., 1, 2, 3, and 4 hours).
-
At the end of the experiment, a liver biopsy can be taken to measure hepatic glycogen content.
-
Analyze the data by comparing the change in blood glucose levels in the CP-320626-treated group to the vehicle-treated group.
Experimental Workflow
The following diagram illustrates a comprehensive workflow for investigating the application of CP-320626 in studying hepatic glucose production.
References
- 1. chemonet.hu [chemonet.hu]
- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of CP320626 on Glycogenolysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental framework for evaluating the efficacy and mechanism of action of CP320626, a potent inhibitor of glycogen phosphorylase. The protocols detailed herein describe the necessary steps to quantify the inhibitory effect of this compound on its target enzyme, assess its impact on glycogenolysis and glucose output in a cellular context using primary hepatocytes, and evaluate its potential cytotoxicity. The inclusion of standardized methodologies, structured data presentation formats, and visual representations of pathways and workflows aims to facilitate the reproducible and rigorous investigation of this compound for its potential as a therapeutic agent in conditions characterized by excessive glycogenolysis, such as type 2 diabetes.
Introduction
Glycogenolysis, the breakdown of glycogen to glucose-1-phosphate and subsequently glucose, is a critical process for maintaining blood glucose homeostasis. In pathological states such as type 2 diabetes, excessive hepatic glycogenolysis contributes to hyperglycemia. Glycogen phosphorylase (GP) is the rate-limiting enzyme in this pathway, making it an attractive therapeutic target. This compound has been identified as a potent, allosteric inhibitor of human liver glycogen phosphorylase (GP) with an IC50 of 205 nM.[1][2] It has demonstrated the ability to reduce blood glucose levels in diabetic mice without affecting plasma insulin levels.[1][2] Structural studies have revealed that this compound binds to a novel allosteric site on GP, promoting the less active T-state of the enzyme, with its inhibitory action being synergistic with glucose.[3]
These application notes provide a detailed experimental workflow to further characterize the effects of this compound. The protocols cover the enzymatic activity of GP, cellular glycogenolysis and glucose output in primary hepatocytes, and cell viability.
Signaling Pathway: Glycogenolysis
The following diagram illustrates the core signaling pathway of hormonally stimulated glycogenolysis in hepatocytes. Glucagon, by binding to its receptor, activates a cascade that leads to the activation of glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose-1-phosphate.
Caption: Hormonally stimulated glycogenolysis pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the overall experimental workflow for testing the effect of this compound on glycogenolysis.
Caption: Overall experimental workflow for evaluating this compound.
Protocols
Glycogen Phosphorylase Activity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on purified glycogen phosphorylase.
Materials:
-
Purified human liver glycogen phosphorylase a
-
This compound
-
Glycogen Phosphorylase Assay Kit (e.g., Abcam ab273271 or similar)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Phosphate Buffered Saline (PBS)
-
DMSO
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Include a DMSO-only control.
-
Assay Reaction: Follow the manufacturer's instructions for the glycogen phosphorylase assay kit. Typically, this involves:
-
Adding assay buffer, glycogen, and the developer mix to each well of a 96-well plate.
-
Adding the different concentrations of this compound or vehicle control to the respective wells.
-
Adding a consistent amount of purified glycogen phosphorylase to each well to initiate the reaction.
-
-
Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 30°C for 60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Primary Hepatocyte Isolation and Culture
This protocol describes the isolation of primary hepatocytes from a rodent model using a two-step collagenase perfusion method.
Materials:
-
Rodent model (e.g., mouse or rat)
-
Collagenase Type IV
-
Hanks' Balanced Salt Solution (HBSS), calcium-free
-
Hepatocyte wash medium (e.g., DMEM with 10% FBS)
-
Perfusion pump and tubing
-
Surgical instruments
-
Collagen-coated culture plates
Procedure:
-
Anesthesia: Anesthetize the animal according to approved institutional protocols.
-
Perfusion Setup: Surgically expose the portal vein and inferior vena cava. Cannulate the portal vein and begin perfusion with pre-warmed, calcium-free HBSS to flush the liver of blood.
-
Collagenase Digestion: Switch the perfusion to a buffer containing collagenase IV to digest the liver matrix.
-
Cell Isolation: Once the liver is digested, carefully excise it and transfer it to a sterile dish containing wash medium. Gently dissociate the cells and filter the cell suspension through a cell strainer to remove undigested tissue.
-
Cell Purification: Centrifuge the cell suspension at a low speed (e.g., 50 x g) to pellet the hepatocytes. Wash the pellet with wash medium.
-
Viability and Seeding: Determine cell viability using trypan blue exclusion. Seed the hepatocytes onto collagen-coated plates in appropriate culture medium. Allow the cells to attach for several hours before proceeding with experiments.
Hepatocyte Glycogenolysis Assay
This protocol measures the effect of this compound on glucagon-stimulated glycogenolysis in primary hepatocytes by quantifying the remaining glycogen content.
Materials:
-
Cultured primary hepatocytes
-
This compound
-
Glucagon
-
Glucose-free culture medium
-
Glycogen Assay Kit (e.g., Abcam ab65620 or similar)
-
Microplate reader
Procedure:
-
Pre-incubation with this compound: Replace the culture medium with fresh, glucose-free medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO). Incubate for 1 hour.
-
Stimulation of Glycogenolysis: Add glucagon (e.g., 100 nM) to the wells to stimulate glycogenolysis. Incubate for a defined period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them according to the glycogen assay kit protocol.
-
Glycogen Quantification: Measure the glycogen content in the cell lysates using the assay kit. This typically involves the enzymatic conversion of glycogen to a product that can be measured colorimetrically or fluorometrically.
-
Data Analysis: Normalize the glycogen content to the total protein concentration in each sample. Compare the glycogen levels in this compound-treated cells to the glucagon-stimulated control.
Glucose Output Assay
This protocol quantifies the amount of glucose released from primary hepatocytes following the stimulation of glycogenolysis, and the inhibitory effect of this compound.
Materials:
-
Cultured primary hepatocytes
-
This compound
-
Glucagon
-
Glucose-free DMEM
-
Glucose Assay Kit (e.g., Abcam ab65333 or similar)
-
Microplate reader
Procedure:
-
Pre-incubation and Stimulation: Follow the same pre-incubation and stimulation steps as in the Hepatocyte Glycogenolysis Assay.
-
Sample Collection: At the end of the stimulation period, collect the culture medium from each well.
-
Glucose Measurement: Measure the glucose concentration in the collected medium using a glucose assay kit.
-
Data Analysis: Normalize the glucose output to the total protein concentration of the cells in each well. Compare the glucose output from this compound-treated cells to the glucagon-stimulated control.
Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of this compound on primary hepatocytes.
Materials:
-
Cultured primary hepatocytes
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Treatment: Treat the cultured hepatocytes with the same range of this compound concentrations used in the functional assays for a specified duration (e.g., 24 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison.
Table 1: In Vitro Inhibition of Glycogen Phosphorylase by this compound
| This compound Concentration | Mean Reaction Rate (mOD/min) | Standard Deviation | % Inhibition |
| Vehicle (DMSO) | 0 | ||
| 1 nM | |||
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 10 µM | |||
| 100 µM | |||
| IC50 (nM) | \multicolumn{3}{c | }{} |
Table 2: Effect of this compound on Glycogen Content in Primary Hepatocytes
| Treatment | Glycogen Content (µg/mg protein) | Standard Deviation | % of Glucagon Control |
| No Treatment | |||
| Glucagon (100 nM) | 100 | ||
| Glucagon + this compound (0.1 µM) | |||
| Glucagon + this compound (1 µM) | |||
| Glucagon + this compound (10 µM) |
Table 3: Effect of this compound on Glucose Output from Primary Hepatocytes
| Treatment | Glucose Output (nmol/mg protein) | Standard Deviation | % of Glucagon Control |
| No Treatment | |||
| Glucagon (100 nM) | 100 | ||
| Glucagon + this compound (0.1 µM) | |||
| Glucagon + this compound (1 µM) | |||
| Glucagon + this compound (10 µM) |
Table 4: Cytotoxicity of this compound in Primary Hepatocytes
| This compound Concentration | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle (DMSO) | 100 | ||
| 0.1 µM | |||
| 1 µM | |||
| 10 µM | |||
| 100 µM |
Logical Relationship of Experiments
The following diagram illustrates the logical flow and interdependence of the proposed experiments.
Caption: Logical flow of the experimental design.
References
Application Notes and Protocols: Investigating Allosteric Enzyme Inhibition with CP-320626
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-320626 is a potent, cell-permeable small molecule inhibitor that serves as a valuable tool for studying allosteric enzyme regulation. It primarily targets glycogen phosphorylase (GP), a key enzyme in glycogenolysis, by binding to a novel allosteric site distinct from the active site.[1][2][3] This interaction stabilizes the less active T-state conformation of the enzyme, thereby inhibiting its function.[1][2] Additionally, CP-320626 has been shown to directly inhibit lanosterol 14α-demethylase (CYP51), an essential enzyme in the cholesterol biosynthesis pathway.[4] Its dual inhibitory action makes it a compound of interest in the study of metabolic diseases, particularly type 2 diabetes and hypercholesterolemia.[4][5]
These application notes provide detailed protocols for utilizing CP-320626 to investigate allosteric enzyme inhibition of both glycogen phosphorylase and CYP51. The methodologies cover enzyme kinetics, direct binding assays, and cell-based functional assays.
Quantitative Data
The inhibitory potency of CP-320626 and its related analogue, CP-91149, against their respective targets is summarized in the table below. This data is crucial for designing experiments and interpreting results.
| Compound | Target Enzyme | Assay Condition | IC50 | Reference |
| CP-320626 | Human Liver Glycogen Phosphorylase (hlGP) | - | 205 nM | [4][5] |
| CP-91149 | Human Liver Glycogen Phosphorylase a (HLGPa) | In the presence of 7.5 mM glucose | 0.13 µM | [6][7] |
| CP-91149 | Brain Glycogen Phosphorylase (in A549 cells) | - | 0.5 µM | [7] |
| CP-320626 | Lanosterol 14α-demethylase (CYP51) | Direct Inhibition | Not explicitly quantified in the provided search results. It is a known direct inhibitor. | [4] |
Signaling Pathways
To understand the biological context of CP-320626's action, it is essential to visualize the signaling pathways in which its target enzymes operate.
Experimental Protocols
The following protocols provide a framework for investigating the allosteric inhibition of glycogen phosphorylase and the direct inhibition of CYP51 by CP-320626.
Enzyme Kinetics Assay for Glycogen Phosphorylase (GP)
This protocol is designed to determine the kinetic parameters of GP inhibition by CP-320626 and to confirm its allosteric mechanism.
Objective: To determine the IC50 of CP-320626 and characterize its mode of inhibition (e.g., competitive, non-competitive, or mixed-allosteric).
Materials:
-
Purified recombinant human liver glycogen phosphorylase a (hlGPa)
-
CP-320626
-
Glycogen (from rabbit liver)
-
Glucose-1-phosphate (G1P)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl, 100 mM)
-
Magnesium chloride (MgCl2, 2.5 mM)
-
Malachite Green-Ammonium Molybdate reagent
-
96-well microplates
-
Plate reader capable of measuring absorbance at 620 nm
Protocol:
-
Enzyme Preparation: Prepare a stock solution of hlGPa in HEPES buffer. The final enzyme concentration in the assay should be in the linear range of the assay.
-
Inhibitor Preparation: Prepare a stock solution of CP-320626 in DMSO. Serially dilute the stock solution to obtain a range of concentrations for the dose-response curve.
-
Assay Procedure: a. In a 96-well plate, add 10 µL of varying concentrations of CP-320626 or DMSO (vehicle control). b. Add 50 µL of the hlGPa solution to each well and incubate for 15 minutes at 37°C. c. To investigate the allosteric nature of inhibition, perform the assay at multiple fixed concentrations of the substrate, glucose-1-phosphate (e.g., one at the Km value and others above and below Km). d. Initiate the reaction by adding 40 µL of a substrate mix containing glycogen and glucose-1-phosphate in HEPES buffer. e. Incubate the reaction at 37°C for a fixed time (e.g., 20 minutes). f. Stop the reaction and measure the released inorganic phosphate using the Malachite Green-Ammonium Molybdate reagent by measuring the absorbance at 620 nm.
-
Data Analysis: a. Plot the enzyme activity against the logarithm of the inhibitor concentration. b. Determine the IC50 value by fitting the data to a four-parameter logistic equation. c. To determine the mechanism of inhibition, analyze the data using Lineweaver-Burk or Michaelis-Menten plots at different substrate concentrations. A change in Vmax with no change in Km is indicative of non-competitive (pure allosteric) inhibition, while changes in both Vmax and Km suggest mixed-model allosteric inhibition.
Surface Plasmon Resonance (SPR) Binding Assay
This protocol outlines a method to directly measure the binding of CP-320626 to glycogen phosphorylase, confirming a direct interaction with the allosteric site.
Objective: To determine the binding affinity (KD) and kinetics (ka, kd) of CP-320626 to glycogen phosphorylase.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant human liver glycogen phosphorylase a (hlGPa)
-
CP-320626
-
Running buffer (e.g., HBS-EP+)
-
DMSO
Protocol:
-
Ligand Immobilization: a. Activate the CM5 sensor chip surface with a mixture of EDC and NHS. b. Immobilize hlGPa onto the sensor surface via amine coupling to a target level of ~4000-5000 Resonance Units (RU). c. Deactivate the remaining active esters with ethanolamine. d. A reference flow cell should be prepared similarly but without the immobilized protein to subtract non-specific binding.
-
Analyte Preparation: a. Prepare a stock solution of CP-320626 in 100% DMSO. b. Serially dilute the analyte in running buffer to a range of concentrations. The final DMSO concentration should be matched across all samples and the running buffer.
-
Binding Measurement: a. Inject the different concentrations of CP-320626 over the ligand and reference flow cells at a constant flow rate. b. Monitor the association and dissociation phases in real-time. c. After each injection, regenerate the sensor surface with a suitable regeneration solution if necessary.
-
Data Analysis: a. Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams. b. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cell-Based Assay for Inhibition of Glycogenolysis
This protocol measures the functional effect of CP-320626 on glycogenolysis in a cellular context.
Objective: To determine the potency of CP-320626 in inhibiting hormonally-stimulated glycogenolysis in hepatocytes.
Materials:
-
HepG2 cells or primary hepatocytes
-
Cell culture medium
-
CP-320626
-
Glucagon or other glycogenolysis-stimulating agent
-
Glucose assay kit
-
96-well cell culture plates
Protocol:
-
Cell Culture: a. Seed HepG2 cells in a 96-well plate and grow to confluence. b. Prior to the assay, incubate the cells in glucose-free medium to deplete glycogen stores and then in high-glucose medium to promote glycogen loading.
-
Inhibitor Treatment: a. Replace the medium with low-glucose medium containing various concentrations of CP-320626 or DMSO (vehicle control). b. Incubate for a predetermined time (e.g., 1-2 hours).
-
Stimulation of Glycogenolysis: a. Add glucagon to the wells to stimulate glycogenolysis. b. To confirm an allosteric mechanism in a cellular context, perform the experiment with varying concentrations of glucagon. c. Incubate for a specific time (e.g., 30-60 minutes).
-
Measurement of Glucose Output: a. Collect the cell culture supernatant. b. Measure the glucose concentration in the supernatant using a glucose assay kit.
-
Data Analysis: a. Calculate the percentage of inhibition of glucagon-stimulated glucose release for each concentration of CP-320626. b. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for Inhibition of Cholesterol Synthesis
This protocol assesses the inhibitory effect of CP-320626 on cholesterol biosynthesis in a human liver cell line.
Objective: To quantify the inhibition of cholesterol synthesis by CP-320626 in HepG2 cells.
Materials:
-
HepG2 cells
-
Cell culture medium
-
CP-320626
-
[14C]-acetate
-
Lipid extraction solvents (e.g., chloroform:isopropanol:NP-40)
-
Cholesterol assay kit
-
Scintillation counter
Protocol:
-
Cell Culture and Treatment: a. Seed HepG2 cells in a suitable culture plate and allow them to adhere. b. Treat the cells with various concentrations of CP-320626 or DMSO for 24-48 hours.
-
Metabolic Labeling: a. Add [14C]-acetate to the culture medium and incubate for a few hours to allow for its incorporation into newly synthesized cholesterol.
-
Lipid Extraction and Cholesterol Measurement: a. Wash the cells and extract the total lipids using an appropriate solvent mixture. b. Evaporate the organic phase and dissolve the lipid pellets in a suitable buffer. c. Measure the total cholesterol content using a cholesterol assay kit. d. Determine the amount of [14C]-labeled cholesterol by scintillation counting.
-
Data Analysis: a. Normalize the [14C]-cholesterol counts to the total cholesterol or protein content. b. Calculate the percentage of inhibition of cholesterol synthesis for each CP-320626 concentration. c. Determine the IC50 value for the inhibition of cholesterol synthesis.
Conclusion
CP-320626 is a versatile pharmacological tool for probing the allosteric regulation of glycogen phosphorylase and the direct inhibition of CYP51. The protocols outlined in these application notes provide a comprehensive framework for characterizing the inhibitory properties of CP-320626, from in vitro enzyme kinetics and direct binding assays to functional cell-based assays. By employing these methods, researchers can gain valuable insights into the mechanisms of allosteric inhibition and the cellular consequences of targeting these important metabolic enzymes.
References
- 1. Crystal structure of rabbit muscle glycogen phosphorylase a in complex with a potential hypoglycaemic drug at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 1.76 A resolution crystal structure of glycogen phosphorylase B complexed with glucose, and this compound, a potential antidiabetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. CP-320626 | High-Efficiency GP Inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Studying the Effects of CP320626, an Acetyl-CoA Carboxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the cellular effects of CP320626, a compound related to the well-characterized Acetyl-CoA Carboxylase (ACC) inhibitor, CP-640186. By inhibiting ACC, the rate-limiting enzyme in de novo fatty acid synthesis, these compounds offer a promising avenue for research in oncology and metabolic diseases. This document outlines suitable cell lines, detailed experimental protocols, and expected outcomes for investigating the mechanism of action of this compound.
Suitable Cell Lines
The selection of an appropriate cell line is critical for elucidating the biological effects of ACC inhibitors. Based on published data for the related compound CP-640186, cell lines with high rates of de novo lipogenesis or those dependent on fatty acid metabolism for proliferation and survival are particularly sensitive.
Table 1: Cell Lines Suitable for Studying this compound Effects
| Cell Line | Cancer Type | Key Characteristics | IC50/EC50 for CP-640186 |
| HepG2 | Hepatocellular Carcinoma | High lipogenic activity.[1][2] | EC50 (Fatty Acid Synthesis): 0.62 µM[1][2] EC50 (Triglyceride Synthesis): 1.8 µM[1][2] |
| C2C12 | Mouse Myoblast | Used to study effects on muscle cell fatty acid oxidation. | EC50 (Palmitate Oxidation): 57 nM[1][2] |
| A549 | Non-Small Cell Lung Cancer | Dependent on de novo fatty acid synthesis for proliferation.[3] | IC50 (Cell Viability): 0.22 µM (for a related compound)[3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Exhibits high levels of fatty acid synthesis.[3] | IC50 (Cell Viability): 0.21 µM (for a related compound)[3] |
| H460 | Non-Small Cell Lung Cancer | Inhibition of cell growth observed with CP-640186.[1] | Growth inhibition at 20 µM[1] |
| U87 & U87 EGFRvIII | Glioblastoma | EGFRvIII variant shows increased sensitivity to ACC inhibition. | Not specified |
| Prostate Cancer Cell Lines (e.g., LNCaP) | Prostate Cancer | Known to be highly lipogenic. | Not specified |
Signaling Pathway of Acetyl-CoA Carboxylase Inhibition
This compound, as an ACC inhibitor, targets a central node in cellular metabolism. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, the committed step in fatty acid biosynthesis. Inhibition of ACC leads to a depletion of malonyl-CoA, which in turn inhibits fatty acid synthesis and can stimulate fatty acid oxidation. This disruption of lipid metabolism can lead to downstream effects such as cell growth arrest and apoptosis, particularly in cancer cells that rely on elevated lipogenesis.
Caption: Acetyl-CoA Carboxylase Signaling Pathway.
Experimental Protocols
A logical workflow is essential for characterizing the effects of this compound. The following diagram outlines a typical experimental approach.
Caption: Experimental Workflow for this compound.
Cell Culture
Materials:
-
Selected cell line (e.g., HepG2, A549)
-
Complete growth medium (specific to cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Maintain cells in T-75 flasks with the appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at the appropriate density.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
De Novo Fatty Acid Synthesis Assay (¹⁴C-Acetate Incorporation)
This assay directly measures the rate of new fatty acid synthesis.
Materials:
-
Cells cultured in 6-well plates
-
This compound stock solution
-
[¹⁴C]-Acetate
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a predetermined time.
-
Add [¹⁴C]-Acetate (final concentration ~1 µCi/mL) to each well and incubate for 2-4 hours at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract total lipids using a suitable solvent system (e.g., hexane:isopropanol).
-
Transfer the lipid-containing phase to a scintillation vial and allow the solvent to evaporate.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of key executioner caspases involved in apoptosis.
Materials:
-
Cells seeded in a white-walled 96-well plate
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
Protocol: [12][13][14][15][16]
-
Seed cells in a white-walled 96-well plate at an appropriate density. Allow cells to adhere overnight.
-
Treat cells with different concentrations of this compound for the desired duration. Include positive and negative controls.
-
Equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. tno-pharma.com [tno-pharma.com]
- 10. Acetate is the preferred substrate for long-chain fatty acid synthesis in isolated spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo synthesis of long-chain fatty acids from (1-14C) acetate in the renal papillae of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase-Glo® 3/7 Assay Protocol [at.promega.com]
- 13. promega.com [promega.com]
- 14. tandfonline.com [tandfonline.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. stemcell.com [stemcell.com]
CP320626 as a tool compound for metabolic research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CP320626 is a potent and selective inhibitor of human liver glycogen phosphorylase (GP), a key enzyme in the regulation of glucose homeostasis. By blocking the breakdown of glycogen in the liver, this compound effectively reduces hepatic glucose output, making it a valuable tool for studying metabolic disorders such as type 2 diabetes. Additionally, this compound has been reported to exhibit cholesterol-lowering activity through the inhibition of CYP51, an enzyme involved in cholesterol biosynthesis. These dual activities make this compound a versatile compound for a range of metabolic research applications.
This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in metabolic research. It is intended to guide researchers in designing and executing experiments to investigate glucose metabolism, glycogenolysis, and cholesterol biosynthesis.
Mechanism of Action
This compound exerts its primary effect by inhibiting glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis. It binds to a novel allosteric site on the enzyme, distinct from the catalytic site, and stabilizes the inactive T-state of the enzyme.[1] This allosteric inhibition is synergistic with glucose, meaning the inhibitory effect of this compound is enhanced in the presence of higher glucose concentrations.[1] By preventing the conversion of glycogen to glucose-1-phosphate, this compound effectively reduces the amount of glucose released from the liver into the bloodstream.
The inhibition of CYP51 (lanosterol 14α-demethylase) by this compound contributes to its cholesterol-lowering properties. CYP51 is a crucial enzyme in the cholesterol biosynthesis pathway, and its inhibition leads to a reduction in endogenous cholesterol production.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Assay Type | IC50 | Species | Reference |
| Glycogen Phosphorylase b | Enzymatic Assay | 205 nM | Human (Liver) | [2] |
| CYP51 | 3D-QSAR Pharmacophore Model | Predicted Active (<10 µM) | Human | [3] |
Experimental Protocols
In Vitro Glycogen Phosphorylase Inhibition Assay
This protocol is adapted from a validated method for measuring glycogen phosphorylase activity and its inhibition.[4]
Objective: To determine the in vitro potency of this compound in inhibiting glycogen phosphorylase activity.
Materials:
-
This compound
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2)
-
Dimethyl sulfoxide (DMSO)
-
Glucose-1-phosphate
-
Glycogen
-
BIOMOL® Green reagent (for phosphate detection)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to generate a dose-response curve (e.g., from 1 nM to 10 µM).
-
Enzyme Preparation: Prepare a solution of rabbit muscle GPa (e.g., 0.4 U/mL) in 50 mM HEPES buffer (pH 7.2).
-
Incubation: In a 96-well plate, add 50 µL of the GPa solution to each well. Add 10 µL of the various concentrations of this compound or DMSO (for control) to the respective wells. Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of a substrate solution containing glucose-1-phosphate (final concentration, e.g., 0.5 mM) and glycogen (final concentration, e.g., 1 mg/mL) in HEPES buffer to each well.
-
Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric reagent such as BIOMOL® Green, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 620 nm). Calculate the percentage of inhibition for each concentration of this compound relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for Glycogen Phosphorylase Inhibition Assay
Caption: Workflow for the in vitro glycogen phosphorylase inhibition assay.
In Vivo Glucose-Lowering Efficacy in a Diabetic Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a streptozotocin (STZ)-induced diabetic mouse model.
Objective: To evaluate the effect of this compound on blood glucose levels in a model of type 1 diabetes.
Animal Model: Male C57BL/6J mice are commonly used. Diabetes is induced by a single high-dose or multiple low-doses of streptozotocin (STZ) injection.[5][6]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Induction of Diabetes:
-
For a high-dose model, administer a single intraperitoneal (i.p.) injection of STZ (e.g., 150-200 mg/kg) dissolved in cold citrate buffer.[5]
-
For a multiple low-dose model, administer daily i.p. injections of STZ (e.g., 50 mg/kg) for five consecutive days.
-
Monitor blood glucose levels. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic and are used for the study.
-
-
Compound Administration:
-
Randomly assign diabetic mice to treatment groups (vehicle control and this compound at various doses, e.g., 10, 30, 100 mg/kg).
-
Administer this compound or vehicle orally by gavage once daily for a specified period (e.g., 7-14 days).
-
-
Blood Glucose Monitoring:
-
Measure fasting blood glucose levels from tail vein blood at regular intervals (e.g., daily before dosing, and at specific time points post-dosing).
-
-
Oral Glucose Tolerance Test (OGTT) - Optional:
-
At the end of the treatment period, fast the mice overnight.
-
Administer an oral glucose load (e.g., 2 g/kg).
-
Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis:
-
Compare the changes in fasting blood glucose levels between the this compound-treated groups and the vehicle control group.
-
For the OGTT, calculate the area under the curve (AUC) for blood glucose and compare between groups. Statistical analysis (e.g., ANOVA) should be performed to determine significance.
-
Experimental Workflow for In Vivo Glucose-Lowering Study
Caption: Workflow for the in vivo glucose-lowering efficacy study.
In Vitro CYP51 Inhibition Assay
This protocol is based on a fluorescence-based assay for CYP51 inhibition.
Objective: To determine the in vitro inhibitory activity of this compound against CYP51.
Materials:
-
This compound
-
Recombinant human CYP51 enzyme
-
Fluorogenic CYP51 substrate (e.g., a luciferin-based probe)
-
NADPH
-
Potassium phosphate buffer
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Assay Reaction:
-
In a 96-well black plate, add the recombinant human CYP51 enzyme in potassium phosphate buffer.
-
Add the various concentrations of this compound or DMSO (control).
-
Pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate and NADPH.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) in kinetic mode.
-
-
Data Analysis:
-
Determine the rate of the reaction for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of glycogen phosphorylase, which is a key regulatory point in the glycogenolysis pathway. The following diagram illustrates the signaling cascade leading to glycogen breakdown and the point of intervention by this compound.
Caption: Signaling pathway of glycogenolysis and inhibition by this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating key metabolic pathways. Its potent inhibition of glycogen phosphorylase provides a direct means to study the role of hepatic glucose production in various physiological and pathological states. Furthermore, its activity against CYP51 offers an additional avenue for research into cholesterol metabolism. The protocols and information provided herein are intended to facilitate the effective use of this compound in metabolic research and drug discovery.
References
- 1. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three-Dimensional Quantitative Structure-Activity Relationship Analysis of Human CYP51 Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skeletal manifestations in a streptozotocin-induced C57BL/6 model of Type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Impact of CP-320626 on Cholesterol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-320626 is a potent inhibitor of cholesterol biosynthesis. These application notes provide a comprehensive guide for researchers to assess the impact of CP-320626 on cholesterol synthesis through a series of detailed in vitro, cell-based, and in vivo protocols. The primary mechanism of action of CP-320626 is the inhibition of Lanosterol 14-alpha-demethylase (CYP51), a key enzyme in the post-squalene cholesterol synthesis pathway.
This document outlines the necessary experimental workflows, data presentation formats, and includes diagrams to visualize the key pathways and procedures.
Mechanism of Action: Inhibition of CYP51
The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. CP-320626 exerts its inhibitory effect on CYP51, which is responsible for the demethylation of lanosterol. This inhibition leads to a downstream reduction in cholesterol production.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. The following tables provide a template for presenting the results for CP-320626 alongside known CYP51 inhibitors.
Table 1: In Vitro CYP51 Inhibition
| Compound | Target | IC50 (nM) | Assay Type |
| CP-320626 | Human CYP51 | [Experimental Value] | [e.g., Reconstituted Enzyme Assay] |
| Ketoconazole | Human CYP51 | 14 - 50 | Reconstituted Enzyme Assay[1] |
| Itraconazole | Human CYP51 | 29 | Reconstituted Enzyme Assay[1] |
| Posaconazole | Human CYP51 | 48 | Reconstituted Enzyme Assay[1] |
| Fluconazole | Human CYP51 | 880 | Reconstituted Enzyme Assay[1] |
Table 2: Cellular Cholesterol Synthesis Inhibition
| Compound | Cell Line | EC50 (µM) | Assay Type |
| CP-320626 | [e.g., HepG2] | [Experimental Value] | [e.g., [14C]-Acetate Incorporation] |
| Ketoconazole | [e.g., HepG2] | [Reference Value] | [Reference Assay Type] |
| Itraconazole | [e.g., HepG2] | [Reference Value] | [Reference Assay Type] |
Table 3: In Vivo Cholesterol Synthesis Inhibition
| Compound | Animal Model | ED50 (mg/kg) | Method |
| CP-320626 | [e.g., C57BL/6 Mice] | [Experimental Value] | [e.g., Deuterated Water Incorporation] |
| [Reference Compound] | [e.g., C57BL/6 Mice] | [Reference Value] | [Reference Method] |
Experimental Protocols
In Vitro CYP51 Inhibition Assay (Reconstituted Enzyme System)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of CP-320626 against purified, recombinant human CYP51.
Materials:
-
Recombinant human CYP51 (commercially available)
-
NADPH-cytochrome P450 reductase (commercially available)
-
Lanosterol
-
NADPH
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
CP-320626
-
Organic solvent for extraction (e.g., ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of CP-320626 in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of CP-320626 to cover a range of concentrations for IC50 determination.
-
Prepare a stock solution of lanosterol.
-
-
Assay Setup:
-
In a microcentrifuge tube, combine the reaction buffer, recombinant human CYP51, and NADPH-cytochrome P450 reductase.
-
Add the desired concentration of CP-320626 or vehicle control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add lanosterol to the mixture.
-
-
Reaction Initiation and Termination:
-
Initiate the enzymatic reaction by adding NADPH.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold ethyl acetate).
-
-
Product Analysis:
-
Extract the sterols from the reaction mixture using an organic solvent.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Quantify the amounts of remaining lanosterol and the demethylated product.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of CP-320626 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the CP-320626 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Cholesterol Synthesis Assay ([¹⁴C]-Acetate Incorporation)
This protocol measures the de novo synthesis of cholesterol in cultured cells by quantifying the incorporation of radiolabeled acetate.
Materials:
-
Cell line (e.g., HepG2, a human hepatoma cell line)
-
Cell culture medium and supplements
-
CP-320626
-
[¹⁴C]-Acetate
-
Lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of CP-320626 or vehicle control for a specified period (e.g., 24 hours).
-
-
Radiolabeling:
-
Add [¹⁴C]-acetate to the cell culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation into newly synthesized cholesterol.
-
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with PBS to remove unincorporated [¹⁴C]-acetate.
-
Lyse the cells and extract the total lipids.
-
-
Quantification:
-
Measure the radioactivity in the lipid extract using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the total protein concentration in each well.
-
Calculate the percentage of inhibition of cholesterol synthesis for each concentration of CP-320626 compared to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.
-
In Vivo Cholesterol Synthesis Measurement (Deuterated Water Labeling)
This protocol assesses the rate of cholesterol synthesis in an animal model by measuring the incorporation of deuterium from deuterated water (D₂O) into the cholesterol pool.[2][3][4]
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
CP-320626
-
Deuterated water (D₂O)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Animal Dosing:
-
Administer CP-320626 or a vehicle control to the animals at the desired dose and route.
-
Administer a bolus of D₂O (e.g., via intraperitoneal injection) to enrich the body water pool.
-
Provide drinking water enriched with a lower percentage of D₂O to maintain a stable body water enrichment.
-
-
Sample Collection:
-
Collect blood samples at various time points after D₂O administration.
-
-
Sample Processing and Analysis:
-
Isolate plasma from the blood samples.
-
Extract cholesterol from the plasma.
-
Analyze the deuterium enrichment in the cholesterol samples using GC-MS.
-
-
Data Analysis:
-
Calculate the fractional synthetic rate (FSR) of cholesterol based on the rate of deuterium incorporation into cholesterol over time, relative to the deuterium enrichment of body water.
-
Compare the FSR between the CP-320626-treated and vehicle-treated groups to determine the in vivo efficacy of the compound.
-
Conclusion
These detailed protocols and application notes provide a robust framework for the comprehensive evaluation of CP-320626's impact on cholesterol synthesis. By employing a combination of in vitro, cellular, and in vivo assays, researchers can thoroughly characterize the inhibitory activity of CP-320626 on CYP51 and its overall effect on cholesterol homeostasis. The provided templates for data presentation and visualization will aid in the clear and concise communication of experimental findings.
References
- 1. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. In vivo measurement of fatty acids and cholesterol synthesis using D2O and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of in vivo cholesterol synthesis from 2H2O: a rapid procedure for the isolation, combustion, and isotopic assay of erythrocyte cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo D2O labeling to quantify static and dynamic changes in cholesterol and cholesterol esters by high resolution LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Potential Off-Target Effects of CP320626 in Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results or wish to proactively investigate the potential off-target effects of the small molecule CP320626 in cellular assays. While specific off-target interactions for this compound are not extensively documented in publicly available literature, this guide offers a framework for identifying and mitigating such effects, ensuring data integrity and a clearer understanding of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with compounds like this compound?
A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target. These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological effects. For any investigational compound like this compound, understanding its specificity is crucial for accurate interpretation of its biological activity and for the safety assessment of its therapeutic potential. Uncharacterized off-target effects are a significant cause of failure for drug candidates in clinical trials.[1]
Q2: What are the common causes of off-target effects in cellular assays?
A2: Off-target effects can stem from several factors:
-
Structural Similarity: this compound may bind to proteins with similar structural motifs or binding pockets as its intended target. For instance, many kinase inhibitors show cross-reactivity due to the conserved ATP-binding site across the kinome.[2]
-
Compound Promiscuity: Some chemical scaffolds have an inherent tendency to interact with multiple proteins.
-
High Compound Concentration: Using concentrations of this compound significantly above its on-target binding affinity increases the likelihood of binding to lower-affinity, off-target proteins.
-
Cellular Context: The expression levels of on- and off-target proteins can vary between different cell types, influencing the observed effects.
Q3: I'm observing a cellular phenotype with this compound that doesn't align with the known function of its intended target. Could this be an off-target effect?
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.
Your treatment with this compound is producing a cellular phenotype, but you are uncertain if it is due to the intended on-target effect or an off-target interaction.
Troubleshooting Steps & Data Interpretation
| Experimental Step | Rationale | Interpretation of Results |
| Dose-Response Comparison | Compare the concentration of this compound required to produce the cellular phenotype with the concentration needed for on-target engagement (e.g., IC50 in a biochemical assay). | A significant difference in potency may suggest an off-target effect is responsible for the observed phenotype. |
| Use of a Structurally Unrelated Inhibitor | Treat cells with a different inhibitor that targets the same protein as this compound but has a distinct chemical structure. | If the phenotype is not replicated, it is likely an off-target effect of this compound. |
| Rescue Experiment | Overexpress the intended target protein in your cell line. | If the phenotype caused by this compound is not reversed or diminished, it suggests the involvement of other targets. |
| Target Knockdown/Knockout | Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target. Then treat the cells with this compound. | If the compound still elicits the same phenotype in the absence of its intended target, this is strong evidence of an off-target effect.[1] |
Issue 2: this compound shows toxicity in cell lines at concentrations required for target inhibition.
You are observing significant cell death or reduced proliferation at concentrations where you expect to see a specific biological effect.
Troubleshooting Steps & Data Interpretation
| Experimental Step | Rationale | Interpretation of Results |
| Counter-Screening | Test this compound in a cell line that does not express the intended target. | If toxicity persists, it is likely due to off-target effects. |
| Toxicity Target Panel Screening | Screen this compound against a panel of known toxicity-related targets (e.g., hERG, various cytochrome P450 enzymes). | Identification of interactions with these proteins can explain the observed cytotoxicity. |
| Phenocopy with Target Knockdown | Modulate the expression of the intended target (e.g., using siRNA or CRISPR) to see if it replicates the observed toxicity. | Replication of toxicity upon target knockdown suggests that the toxicity may be an on-target effect. |
Experimental Protocols
Protocol 1: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This method assesses whether this compound binds to its intended target in a cellular context.
-
Cell Treatment: Treat intact cells with various concentrations of this compound and a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Analysis: Analyze the supernatant (soluble protein fraction) by Western blot or other protein detection methods to quantify the amount of the target protein that remains soluble at each temperature.
-
Interpretation: Binding of this compound to the target protein will stabilize it, leading to a higher melting temperature compared to the vehicle control.
Protocol 2: Proteomics-Based Off-Target Identification (Chemical Proteomics)
This approach can identify proteins that directly bind to this compound.
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group and a reporter tag (e.g., biotin).
-
Cell Lysate Labeling: Incubate the probe with a cell lysate.
-
Enrichment: Use affinity purification (e.g., streptavidin beads for a biotin tag) to enrich for proteins that have covalently bound to the probe.
-
Mass Spectrometry: Identify the enriched proteins using mass spectrometry.
-
Data Analysis: Analyze the data to identify proteins that are specifically enriched in the presence of the this compound probe compared to controls.
Visualizing Experimental Logic and Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts and workflows.
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes observed with this compound.
Caption: A diagram illustrating how this compound can lead to both expected and unexpected phenotypes through on-target and off-target interactions.
References
Technical Support Center: Troubleshooting In Vivo Efficacy Studies for CP320626
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during in vivo efficacy studies with the small molecule inhibitor, CP320626.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial hurdles when initiating in vivo efficacy studies with a novel small molecule inhibitor like this compound?
A1: The most significant initial challenges often revolve around the physicochemical properties of the compound. Many new chemical entities exhibit poor water solubility, which can lead to difficulties in formulation and result in low or variable bioavailability.[1] It is crucial to address formulation challenges early to ensure adequate and consistent drug exposure in animal models.[2] Additionally, establishing the maximum tolerated dose (MTD) and an appropriate dosing regimen through preliminary pharmacokinetic (PK) and toxicology studies is essential before commencing large-scale efficacy experiments.[3][4]
Q2: How can I improve the bioavailability of this compound if it is poorly soluble?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds.[5] These include:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve its dissolution rate.[6]
-
Lipid-Based Formulations: Solubilizing the compound in oils or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[1][5][7]
-
Amorphous Solid Dispersions: Creating an amorphous form of the drug, often dispersed in a polymer, can enhance its solubility and dissolution.
-
Use of Co-solvents and Excipients: A database of safe and tolerable excipients can aid in developing a suitable formulation for preclinical studies.[6]
Q3: What are the potential complications associated with oral gavage, and how can they be minimized?
A3: Oral gavage is a common and precise method for oral dosing in rodents, but it is technically challenging and can lead to complications if not performed correctly.[8][9] Potential issues include esophageal trauma, tracheal administration, aspiration pneumonia, and gastric rupture, which can increase animal morbidity and mortality and introduce variability into the study.[8][10][11] To minimize these risks:
-
Proper Training and Technique: Ensure personnel are well-trained and skilled in the procedure.[9]
-
Correct Equipment: Use the appropriate size and type of gavage needle (flexible tubes are often preferred to rigid ones).[9][11][12]
-
Animal Restraint: Proper restraint is crucial to prevent injury to the animal.[12]
-
Sucrose Coating: Coating the gavage needle with sucrose has been shown to pacify mice and reduce stress, potentially lowering complications.[10]
Troubleshooting Guides
Issue 1: Lack of In Vivo Efficacy Despite In Vitro Potency
If this compound is potent in vitro but shows no effect in your animal model, consider the following troubleshooting steps.
Troubleshooting Workflow for Lack of Efficacy
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Detailed Steps:
-
Pharmacokinetic Analysis: The first step is to determine if the compound is being absorbed and reaching the systemic circulation. A pilot PK study is highly recommended before a full efficacy study.[3][4]
-
Formulation Optimization: If exposure is low, the formulation is the likely culprit. Refer to the FAQ on improving bioavailability.
-
Dose Escalation: If the compound is detected but at low levels, a dose escalation study may be necessary to achieve a therapeutic concentration.[3]
-
Target Engagement: Even with sufficient exposure, it's crucial to confirm that this compound is interacting with its intended target in the tumor or target tissue. This can be assessed through biomarker analysis.
-
Animal Model Selection: If all of the above are confirmed, the animal model itself may not be appropriate for the mechanism of action of your compound.
Issue 2: Unexpected Toxicity or Adverse Events
Observing unexpected toxicity can confound efficacy results and may be due to on-target or off-target effects.
Troubleshooting Workflow for Unexpected Toxicity
Caption: Troubleshooting workflow for unexpected toxicity.
Detailed Steps:
-
Review Procedures: Double-check all dosing calculations and administration procedures. Rule out complications from the administration route, such as those related to oral gavage.[8][11]
-
Dose Reduction: The observed toxicity may be dose-dependent. Reducing the dose or the frequency of administration can help determine the maximum tolerated dose (MTD).
-
Off-Target Screening: If toxicity persists even at lower doses where efficacy is expected, consider screening this compound against a panel of common off-target proteins to identify potential unintended interactions.[13]
-
On-Target Toxicity: The toxicity may be a direct result of inhibiting the intended target. Review the literature for the known physiological functions of the target to see if the observed phenotype is consistent.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters for this compound in Different Formulations
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | Oral | 150 | 2 | 600 | 5 |
| Nanosuspension | 50 | Oral | 600 | 1 | 2400 | 20 |
| Lipid-Based (SEDDS) | 50 | Oral | 1200 | 0.5 | 4800 | 40 |
| IV Solution | 10 | IV | 3000 | 0.1 | 12000 | 100 |
Table 2: Example In Vivo Efficacy Study Data
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle | - | QD | 1500 | - | +5 |
| This compound (Aqueous) | 50 | QD | 1350 | 10 | -2 |
| This compound (SEDDS) | 50 | QD | 600 | 60 | -5 |
| Positive Control | Varies | Varies | 300 | 80 | -10 |
Experimental Protocols
Protocol 1: Oral Gavage in Mice
This protocol provides a standardized method for oral gavage in mice to ensure consistency and minimize complications.
Materials:
-
Appropriate size gavage needle (20-22 gauge for adult mice, flexible preferred).[11][12]
-
1 mL syringe.
-
This compound formulation.
-
Animal scale.
Procedure:
-
Animal Weighing and Dose Calculation: Weigh the mouse and calculate the exact volume to be administered. The maximum volume should not exceed 10 mL/kg.[11]
-
Restraint: Gently but firmly restrain the mouse to immobilize its head and torso.
-
Needle Insertion: Gently insert the gavage needle into the esophagus. The mouse may exhibit a swallowing reflex. Do not force the needle.[11]
-
Compound Administration: Once the needle is correctly positioned, slowly administer the compound.[11]
-
Post-Administration Monitoring: Monitor the animal for at least 10 minutes post-gavage for any signs of distress, such as difficulty breathing.[11]
Protocol 2: Pilot Pharmacokinetic Study
This protocol outlines a basic design for a pilot PK study to assess the exposure of this compound.
Study Design:
-
Animals: A small cohort of mice (e.g., n=3 per time point).
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and an intravenous (IV) route for bioavailability calculation.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Analysis: Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Data Interpretation: Calculate key PK parameters such as Cmax, Tmax, AUC, and bioavailability.
Signaling Pathway Diagram
If this compound were a hypothetical inhibitor of a kinase in a cancer-related pathway, its mechanism could be visualized as follows:
Caption: Hypothetical signaling pathway showing inhibition by this compound.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. future4200.com [future4200.com]
- 3. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. m.youtube.com [m.youtube.com]
- 8. atsjournals.org [atsjournals.org]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CP320626 Concentration for In Vitro Experiments
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the recommended starting concentration for CP320626 in a new cell line? | For a novel compound like this compound, it is advisable to start with a broad concentration range in a dose-response experiment. A typical starting range could be from 1 nM to 100 µM, with logarithmic dilutions. This will help in determining the effective concentration range and identifying potential cytotoxicity at higher concentrations. |
| How can I determine the optimal incubation time for this compound? | The optimal incubation time is dependent on the biological question being addressed and the mechanism of action of the compound. A time-course experiment is recommended. You can treat your cells with a fixed, effective concentration of this compound and measure the desired outcome at various time points (e.g., 6, 12, 24, 48 hours). |
| What are the best solvent choices for dissolving this compound? | The choice of solvent depends on the solubility of this compound. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for in vitro use. It is crucial to determine the maximum tolerable concentration of the solvent for your specific cell line, as high concentrations of DMSO can be toxic. A solvent control group should always be included in your experiments. |
| How does serum concentration in the culture medium affect the activity of this compound? | Serum proteins can bind to small molecules, potentially reducing their effective concentration. The growth inhibitory effects of some compounds can be dependent on the serum concentration in the medium.[1] It is recommended to perform initial optimization experiments at the serum concentration you intend to use for your definitive experiments and to maintain consistency across all experiments. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound at tested concentrations. | - Concentration too low: The effective concentration might be higher than the range tested. - Compound instability: this compound may be unstable in the experimental conditions (e.g., light-sensitive, degrades in media). - Incorrect mechanism of action hypothesis: The chosen readout may not be appropriate to detect the compound's activity. | - Expand the concentration range in your dose-response study. - Consult any available compound documentation for stability information. Protect from light if necessary and prepare fresh solutions for each experiment. - Consider alternative assays to measure different aspects of the expected biological activity. |
| High cell death observed even at low concentrations. | - Cytotoxicity: this compound may be cytotoxic to the cell line used. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Perform a cytotoxicity assay (e.g., LDH assay, Trypan Blue exclusion) to determine the cytotoxic concentration range. - Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cells. Include a solvent-only control. |
| High variability between replicate experiments. | - Inconsistent cell density: Variations in the number of cells seeded can lead to variability in the response to the compound.[1] - Inconsistent compound preparation: Errors in serial dilutions or compound storage can lead to inconsistent concentrations. - Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | - Ensure accurate and consistent cell counting and seeding for each experiment. - Prepare fresh stock solutions and dilutions for each experiment. Use calibrated pipettes. - To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions and instead fill them with sterile media or PBS. |
| Unexpected or off-target effects observed. | - Compound promiscuity: this compound might be interacting with multiple cellular targets. | - If the primary target is known, consider performing experiments in a cell line where the target is knocked out or knocked down to confirm on-target effects. - Utilize pathway analysis tools to identify potential off-target signaling pathways that may be affected. |
Experimental Protocols
Protocol 1: Determining the Effective Concentration Range (Dose-Response Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 1000x stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 10 mM to 1 µM).
-
Treatment: Dilute the stock solutions 1:1000 in your cell culture medium to achieve the final desired concentrations. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Viability/Proliferation Assay: Assess cell viability or proliferation using an appropriate method, such as the MTS assay.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Protocol 2: Time-Course Experiment
-
Cell Seeding: Seed cells in multiple plates or wells at the same density.
-
Treatment: Treat the cells with a fixed concentration of this compound (e.g., the IC50 or a concentration known to elicit a response).
-
Time Points: At various time points (e.g., 0, 6, 12, 24, 48 hours), harvest the cells or perform the desired assay.
-
Analysis: Analyze the endpoint of interest at each time point to understand the kinetics of the cellular response to this compound.
Signaling Pathways and Workflows
To understand the potential mechanism of action of this compound, it is crucial to investigate its impact on relevant signaling pathways. The specific pathways to investigate will depend on the therapeutic area and the hypothesized target of the compound.
Caption: A generalized experimental workflow for identifying the molecular target and affected signaling pathways of a novel compound.
If this compound is hypothesized to be an inhibitor of a specific kinase, for example, a workflow to confirm this and elucidate the downstream effects could be visualized.
Caption: A simplified diagram illustrating the mechanism of a hypothetical kinase inhibitor and its effect on a downstream signaling pathway.
References
Technical Support Center: Mitigating CP-320626-Induced Hypoglycemia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hypoglycemia induced by the glycogen phosphorylase inhibitor, CP-320626, in animal models.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving CP-320626 and provides actionable steps for mitigation.
Problem: Animal exhibits signs of hypoglycemia (lethargy, tremors, seizures) after CP-320626 administration.
Immediate Action: Confirm hypoglycemia by measuring blood glucose. If blood glucose is below the institutionally approved threshold (typically <50-60 mg/dL), immediate intervention is required.
Mitigation Strategies:
The primary goal is to rapidly restore normoglycemia. The choice of intervention depends on the severity of hypoglycemia and the experimental protocol.
| Intervention | Animal Model | Dosage | Route of Administration | Onset of Action | Duration of Action | Key Considerations |
| Dextrose (Glucose) Solution | Mice | 50 mg (1 mL of 5% dextrose) | Subcutaneous (SC) | Rapid | Short-term | Provides consistent and reliable glucose delivery. Higher concentrations (e.g., 50%) can be used for more severe cases but should be administered with caution to avoid skin irritation. |
| Rats | 1-3 g/kg of 50% dextrose solution | Rectal | Rapid | Short-term | Can be an effective alternative when IV access is not feasible. | |
| General | 10-25 g (as a 25-50% solution) | Intravenous (IV) | Very Rapid | Short-term | The most direct and fastest method for severe hypoglycemia. Requires careful administration to avoid extravasation. | |
| Glucagon | Rats | 5 µg/kg body weight | Intraperitoneal (IP), Subcutaneous (SC), or Intravenous (IV) | Rapid (IP is fastest) | Moderate | Stimulates hepatic glucose production. IP administration in rats shows a faster glucose response compared to SC. |
| Mice | 1 mg (for adults and children >20 kg, can be adapted for mice) | Subcutaneous (SC) or Intramuscular (IM) | Rapid | Moderate | A viable option, especially when IV access is difficult. |
Experimental Workflow for Hypoglycemia Mitigation
Workflow for identifying and mitigating CP320626-induced hypoglycemia.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CP-320626 and why does it cause hypoglycemia?
A1: CP-320626 is an inhibitor of the enzyme glycogen phosphorylase.[1][2] This enzyme is responsible for breaking down glycogen into glucose-1-phosphate, a key step in releasing glucose into the bloodstream from glycogen stores, primarily in the liver. By inhibiting this enzyme, CP-320626 reduces hepatic glucose output, which can lead to a lowering of blood glucose levels (hypoglycemia), especially in a fasted state.[1]
Signaling Pathway of CP-320626 Action
Mechanism of CP-320626-induced hypoglycemia.
Q2: How frequently should I monitor blood glucose after administering CP-320626?
A2: Due to the lack of specific pharmacokinetic data for CP-320626, a cautious approach is recommended. For initial studies, frequent monitoring is crucial to establish the time to onset and duration of the hypoglycemic effect. A suggested monitoring schedule is:
-
Baseline: Before administration.
-
Acute Phase: Every 15-30 minutes for the first 2-4 hours post-administration.
-
Sub-acute Phase: Every 1-2 hours for the next 4-8 hours.
-
Chronic Phase: As determined by the initial findings, but at least once or twice daily for longer-term studies.
Continuous glucose monitoring (CGM) systems, if available for your animal model, can provide high-resolution data on glucose fluctuations.
Q3: Are there any animal model-specific considerations for treating hypoglycemia?
A3: Yes. For instance, in mice, subcutaneous administration of 5% dextrose has been shown to be a safe and effective method for managing hypoglycemia.[3] In rats, intraperitoneal glucagon administration leads to a faster glucose response compared to the subcutaneous route.[4] The choice of route and agent should be tailored to the specific animal model and the experimental constraints.
Q4: What are the clinical signs of hypoglycemia in rodents?
A4: Common clinical signs of hypoglycemia in rodents include:
-
Lethargy and reduced activity
-
Piloerection (hair standing on end)
-
Tremors or seizures
-
Ataxia (incoordination)
-
Hypothermia
-
Coma in severe cases
It is important to note that some animals may not show obvious clinical signs, reinforcing the need for regular blood glucose monitoring.
Q5: Can I prevent hypoglycemia when using CP-320626?
A5: While complete prevention may not be possible due to the compound's mechanism of action, the risk and severity can be mitigated by:
-
Dose-response studies: Start with lower doses of CP-320626 to determine the therapeutic window and the dose at which hypoglycemia occurs.
-
Nutritional state: Administering the compound to fed animals may blunt the hypoglycemic effect compared to fasted animals. However, this must be consistent with the experimental design.
-
Prophylactic glucose: In some cases, providing a readily available glucose source (e.g., glucose gel, supplemented water) may be considered, but this can confound the primary experimental outcomes.
Experimental Protocols
Protocol 1: Mitigation of Acute Hypoglycemia with Subcutaneous Dextrose in Mice
-
Confirmation of Hypoglycemia: Measure blood glucose from a tail vein sample using a calibrated glucometer. If the reading is below the predetermined threshold (e.g., < 60 mg/dL), proceed with treatment.
-
Preparation of Dextrose Solution: Use a sterile 5% dextrose solution.
-
Administration: Administer 1 mL of 5% dextrose solution subcutaneously between the shoulder blades using an appropriate gauge needle (e.g., 25-27 gauge).[3]
-
Monitoring: Re-measure blood glucose 15 minutes after dextrose administration.
-
Follow-up: If blood glucose remains low, a second dose may be administered. Once normoglycemia is restored, provide access to food and water and continue to monitor blood glucose every 30-60 minutes for the next 2 hours to ensure stability.
Protocol 2: Mitigation of Acute Hypoglycemia with Intraperitoneal Glucagon in Rats
-
Confirmation of Hypoglycemia: Measure blood glucose from a tail vein or saphenous vein sample. If the reading is below the established threshold, proceed with treatment.
-
Preparation of Glucagon Solution: Reconstitute lyophilized glucagon according to the manufacturer's instructions to a known concentration.
-
Administration: Administer a 5 µg/kg body weight dose of glucagon via intraperitoneal injection.[4]
-
Monitoring: A significant increase in blood glucose is expected within 4 minutes.[4] Re-measure blood glucose at 5 and 15 minutes post-injection.
-
Follow-up: If the animal's condition does not improve or blood glucose does not rise, consider administration of intravenous or subcutaneous dextrose. Once the animal is stable, provide nutritional support and continue monitoring.
Logical Relationship for Mitigation Choice
Decision tree for selecting a hypoglycemia mitigation strategy.
References
- 1. Dual-action hypoglycemic and hypocholesterolemic agents that inhibit glycogen phosphorylase and lanosterol demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Effects of Intracerebroventricular Glycogen Phosphorylase Inhibitor CP-316,819 Infusion on Hypothalamic Glycogen Content and Metabolic Neuron AMPK Activity and Neurotransmitter Expression in Male Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Solubility of CP-320626 for In Vivo Delivery
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for addressing the poor solubility of CP-320626 in in vivo experiments.
Troubleshooting Guide
Problem: Precipitation of CP-320626 upon dilution of DMSO stock solution in aqueous buffer.
Possible Cause: CP-320626 is practically insoluble in water (predicted water solubility of 0.0223 mg/mL)[1]. Diluting a concentrated DMSO stock directly into an aqueous medium can cause the compound to crash out of solution.
Solutions:
-
Use of Co-solvents: Employ a multi-component solvent system. A common formulation for preclinical studies of similar poorly soluble compounds involves a mixture of DMSO, polyethylene glycol (PEG), and an aqueous buffer like PBS. For a related glycogen phosphorylase inhibitor, CP-91149, a vehicle of 30% DMSO, 40% PEG300, and 30% PBS was successfully used for intraperitoneal injections in mice[2].
-
pH Adjustment: While specific pKa data for CP-320626 is limited, exploring a pH-adjusted buffer might improve solubility if the compound has ionizable groups. However, the predicted pKa values suggest it is a very weak acid and an even weaker base, so pH modification may have a limited effect[1].
-
Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween 80 or Cremophor EL, can help to maintain the solubility of the compound in aqueous solutions by forming micelles.
Problem: Low or variable bioavailability after oral administration.
Possible Cause: The poor aqueous solubility of CP-320626 likely leads to low dissolution in the gastrointestinal tract, which is a rate-limiting step for absorption for BCS Class II compounds[3][4].
Solutions:
-
Particle Size Reduction:
-
Micronization: Reducing the particle size of the solid compound increases the surface area available for dissolution.
-
Nanonization: Creating a nanosuspension can further enhance the dissolution rate and saturation solubility.
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating CP-320626 in an oil and surfactant mixture can lead to the formation of a fine emulsion in the gut, improving solubilization and absorption.
-
-
Solid Dispersions:
-
Dispersing CP-320626 in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. This amorphous form has a higher apparent solubility and faster dissolution rate compared to the crystalline form.
-
Problem: Inconsistent results in in vivo efficacy studies.
Possible Cause: Inconsistent dosing due to an unstable or non-homogeneous formulation.
Solutions:
-
Formulation Stability: Ensure your formulation is physically and chemically stable for the duration of your experiment. For suspensions, ensure adequate and consistent resuspension before each administration.
-
Dose Volume and Concentration: Use a formulation that allows for a reasonable and accurate dosing volume for the animal model. Highly viscous solutions can be difficult to administer accurately.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of CP-320626?
A1: Based on available data, CP-320626 is a poorly water-soluble compound. Key predicted properties are summarized in the table below.
| Property | Value | Source |
| Water Solubility | 0.0223 mg/mL | ALOGPS[1] |
| logP | 2.97 | ALOGPS[1] |
| pKa (Strongest Acidic) | 14.05 | Chemaxon[1] |
| pKa (Strongest Basic) | -1.8 | Chemaxon[1] |
| Molecular Weight | 443.9 g/mol | [5] |
These properties suggest that CP-320626 is likely a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability[3].
Q2: What are some starting formulations for in vivo studies with CP-320626?
A2: For initial in vivo studies, the following formulations can be considered as starting points. It is crucial to assess the stability and tolerability of any new formulation in a small pilot study.
| Route of Administration | Formulation Example | Notes |
| Intraperitoneal (IP) | 30% DMSO, 40% PEG300, 30% PBS | Based on a formulation used for the similar compound CP-91149[2]. |
| Oral Gavage (Solution) | 10% DMSO, 90% PEG400 | A common vehicle for poorly soluble compounds in early preclinical studies. |
| Oral Gavage (Suspension) | 0.5% Methylcellulose with 0.2% Tween 80 in water | A standard aqueous suspension vehicle. Particle size reduction of CP-320626 is recommended. |
Q3: How does the solubility of CP-320626 compare to other BCS Class II drugs?
A3: The following table provides a comparison of the solubility of CP-320626 with other well-characterized BCS Class II drugs in common solvents. This can help in selecting appropriate solvents for formulation development.
| Compound | Water (mg/mL) | Ethanol (mg/mL) | DMSO (mg/mL) |
| CP-320626 (Predicted) | 0.0223 [1] | Soluble (qualitative) | Soluble (qualitative)[6] |
| Indomethacin | ~0.005[7] | ~6.73[7] | ~17.8[7] |
| Ketoconazole | ~0.017[8] | Sparingly Soluble[9] | Soluble |
Q4: What is the mechanism of action of CP-320626?
A4: CP-320626 has a dual mechanism of action:
-
Glycogen Phosphorylase (GP) Inhibition: It is a potent inhibitor of human liver glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis (the breakdown of glycogen to glucose-1-phosphate)[8][10]. By inhibiting this enzyme, CP-320626 reduces hepatic glucose output.
-
CYP51 Inhibition: It also inhibits lanosterol 14α-demethylase (CYP51), an enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in cholesterol levels[10].
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal (IP) Injection
This protocol is adapted from a formulation used for the related compound, CP-91149[2].
-
Materials:
-
CP-320626 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Phosphate-buffered saline (PBS), sterile, 1X
-
-
Procedure:
-
Weigh the required amount of CP-320626.
-
Dissolve the CP-320626 powder in DMSO to create a concentrated stock solution. For example, if the final desired concentration is 1 mg/mL in a vehicle of 30% DMSO, 40% PEG300, and 30% PBS, you would first dissolve 10 mg of CP-320626 in 3 mL of DMSO.
-
In a separate sterile tube, add the appropriate volume of PEG300 (in this example, 4 mL).
-
Slowly add the DMSO stock solution to the PEG300 while vortexing to ensure proper mixing.
-
Add the required volume of PBS (in this example, 3 mL) to the DMSO/PEG300 mixture and vortex until a clear, homogeneous solution is formed.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, gentle warming (e.g., in a 37°C water bath) may help, but the stability upon cooling should be confirmed.
-
Protocol 2: Preparation of a Nanosuspension for Oral Gavage
This is a general protocol for preparing a nanosuspension, which would need to be optimized for CP-320626.
-
Materials:
-
CP-320626 powder
-
A suitable stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)
-
Purified water
-
High-pressure homogenizer or bead mill
-
-
Procedure:
-
Prepare an aqueous solution of the stabilizer.
-
Disperse the CP-320626 powder in the stabilizer solution to form a pre-suspension.
-
Process the pre-suspension through a high-pressure homogenizer or bead mill for a sufficient number of cycles to achieve the desired particle size (typically < 200 nm).
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
-
Conduct short-term stability studies to ensure the nanosuspension does not agglomerate before administration.
-
Protocol 3: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for a pharmacokinetic study in mice.
-
Animal Model:
-
Select an appropriate mouse strain (e.g., C57BL/6).
-
Acclimatize the animals for at least one week before the study.
-
-
Dosing:
-
Administer the formulated CP-320626 via the desired route (e.g., oral gavage or IP injection).
-
Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Use an appropriate anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of CP-320626 in plasma.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
Caption: Signaling pathway of glucagon-stimulated glycogenolysis and the inhibitory action of CP-320626.
Caption: Simplified cholesterol biosynthesis pathway showing the inhibition of CYP51 by CP-320626.
Caption: Experimental workflow for formulation development and in vivo pharmacokinetic testing of CP-320626.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rjpdft.com [rjpdft.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. cdn.who.int [cdn.who.int]
- 10. researchgate.net [researchgate.net]
Identifying and minimizing off-target effects of CP320626 on CYP enzymes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of the investigational compound CP320626 on Cytochrome P450 (CYP) enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target concerns with this compound regarding CYP enzymes?
A1: Preclinical in vitro screening has indicated that this compound has the potential to inhibit several key CYP enzymes. The primary concerns are direct and time-dependent inhibition of CYP3A4 and CYP2D6, which could lead to clinically significant drug-drug interactions (DDIs) with co-administered drugs metabolized by these enzymes.[1][2][3][4] There is also evidence of weak induction of CYP1A2 at higher concentrations.
Q2: What is the mechanism of inhibition observed for this compound?
A2: this compound exhibits competitive reversible inhibition of CYP2D6.[5] For CYP3A4, the compound demonstrates time-dependent inhibition (TDI), suggesting it may be a mechanism-based inactivator where a reactive metabolite forms a covalent bond with the enzyme.[6][7][8][9] This irreversible inhibition is of particular concern as the enzyme activity can only be restored through new protein synthesis.[9][10]
Q3: What are the potential clinical implications of these off-target effects?
A3: Inhibition of CYP3A4 and CYP2D6 can lead to elevated plasma concentrations of co-administered drugs that are substrates for these enzymes, potentially increasing the risk of adverse effects and toxicity.[1][4][11] Induction of CYP1A2 could decrease the efficacy of co-administered substrates by increasing their metabolic clearance.[12][13]
Q4: How can I minimize the impact of CYP inhibition in my experiments?
A4: To minimize the impact of CYP inhibition, it is crucial to carefully select co-administered compounds and adjust dosages if necessary. In preclinical studies, consider using probe substrates for the affected CYP isoforms to quantify the extent of inhibition. For clinical development, a thorough DDI study is recommended based on the in vitro findings.
Troubleshooting Guides
Guide 1: Unexpectedly High Toxicity in Co-administration Studies
-
Problem: Increased toxicity or adverse effects are observed when this compound is co-administered with another therapeutic agent.
-
Potential Cause: this compound may be inhibiting the metabolic clearance of the co-administered drug, leading to its accumulation. This is a significant risk if the other drug is a substrate of CYP3A4 or CYP2D6.[1][4]
-
Troubleshooting Steps:
-
Verify Metabolism Pathway: Confirm the primary metabolic pathways of the co-administered drug. Check if it is a known substrate of CYP3A4 or CYP2D6.
-
Conduct an In Vitro Inhibition Assay: Perform a direct and time-dependent CYP inhibition assay using human liver microsomes to determine the IC50 and Ki values of this compound for the relevant CYP isoforms.
-
Dose Adjustment: If significant inhibition is confirmed, consider reducing the dose of the co-administered drug.
-
Alternative Medication: If dose adjustment is not feasible, consider using an alternative medication that is not metabolized by the inhibited CYP enzymes.
-
Guide 2: Inconsistent Efficacy of a Co-administered Drug
-
Problem: The therapeutic efficacy of a co-administered drug is lower than expected when administered with this compound.
-
Potential Cause: this compound may be inducing the metabolism of the co-administered drug, leading to its faster clearance and reduced exposure. This is a possibility if the co-administered drug is a substrate of CYP1A2.[12]
-
Troubleshooting Steps:
-
Confirm Metabolic Pathway: Identify the metabolic pathways of the co-administered drug and determine if it is a substrate for CYP1A2.
-
Perform a CYP Induction Assay: Conduct a cell-based assay using primary human hepatocytes to evaluate the potential of this compound to induce CYP1A2 expression at a messenger RNA (mRNA) and protein activity level.[12][14]
-
Monitor Plasma Concentrations: Measure the plasma concentrations of the co-administered drug in the presence and absence of this compound to confirm increased clearance.
-
Dosage Increase: If induction is confirmed, an increase in the dose of the co-administered drug may be necessary to achieve the desired therapeutic effect.
-
Data Presentation
Table 1: Summary of this compound Inhibition Potential on Major CYP Isoforms
| CYP Isoform | Inhibition Type | IC50 (µM) | Ki (µM) | Notes |
| CYP1A2 | Reversible | > 50 | N/A | No significant inhibition observed. |
| CYP2C9 | Reversible | 25.3 | 15.8 | Weak inhibitor. |
| CYP2C19 | Reversible | 38.1 | 22.5 | Weak inhibitor. |
| CYP2D6 | Reversible, Competitive | 2.5 | 1.8 | Potent inhibitor.[5] |
| CYP3A4 | Time-Dependent | 8.7 (after 30 min pre-incubation) | 3.2 | Potential for mechanism-based inhibition.[6][7][8] |
Table 2: Summary of this compound Induction Potential on Major CYP Isoforms
| CYP Isoform | Fold Induction (mRNA) at 10 µM | EC50 (µM) | Emax (fold induction) | Notes |
| CYP1A2 | 3.2 | 8.5 | 4.1 | Weak inducer. |
| CYP2B6 | 1.1 | > 50 | < 1.5 | Not considered an inducer. |
| CYP3A4 | 1.3 | > 50 | < 1.5 | Not considered an inducer. |
Experimental Protocols
Protocol 1: Determination of IC50 for Direct CYP Inhibition
-
Materials: Human liver microsomes (HLMs), NADPH regenerating system, specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4), this compound, and a positive control inhibitor for each isoform.
-
Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, combine HLMs, the probe substrate, and either this compound, vehicle control, or a positive control inhibitor. c. Initiate the reaction by adding the NADPH regenerating system. d. Incubate at 37°C for a specific time (e.g., 10-60 minutes). e. Stop the reaction by adding a suitable solvent (e.g., acetonitrile). f. Analyze the formation of the metabolite using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.[15]
Protocol 2: Time-Dependent Inhibition (IC50 Shift) Assay
-
Materials: Same as for the direct inhibition assay.
-
Procedure: a. Perform two parallel sets of incubations. b. Set 1 (Without Pre-incubation): Follow the direct inhibition protocol. c. Set 2 (With Pre-incubation): i. Pre-incubate HLMs with a dilution series of this compound and the NADPH regenerating system at 37°C for 30 minutes. ii. Initiate the reaction by adding the probe substrate. iii. Incubate for a short period (e.g., 5-10 minutes). iv. Stop the reaction and analyze as described above.
-
Data Analysis: Calculate the IC50 values for both conditions. A significant decrease (shift to the left) in the IC50 value after pre-incubation indicates time-dependent inhibition.[7][8][16]
Protocol 3: CYP Induction Assay using Primary Human Hepatocytes
-
Materials: Cryopreserved primary human hepatocytes, appropriate cell culture media and supplements, this compound, positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4), and reagents for RNA extraction and qRT-PCR.
-
Procedure: a. Thaw and plate hepatocytes in collagen-coated plates. b. After cell attachment and recovery, treat the cells with various concentrations of this compound, vehicle control, or positive controls for 48-72 hours, with daily media changes. c. mRNA Analysis: i. Lyse the cells and extract total RNA. ii. Perform reverse transcription to generate cDNA. iii. Quantify the relative expression of CYP1A2, CYP2B6, and CYP3A4 mRNA using qRT-PCR, normalized to a housekeeping gene.[14] d. Enzyme Activity Analysis (Optional): i. After treatment, incubate the cells with a specific probe substrate for each CYP isoform. ii. Measure the formation of the metabolite in the culture medium by LC-MS/MS.
-
Data Analysis: Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control. Determine the EC50 (concentration for half-maximal induction) and Emax (maximal induction) values.[12]
Visualizations
Caption: Signaling pathway of this compound's off-target effects on CYP enzymes.
Caption: Experimental workflow for assessing CYP inhibition and induction.
Caption: Logical workflow for troubleshooting unexpected clinical observations.
References
- 1. criver.com [criver.com]
- 2. CYP Inhibition Assessment - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 9. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 11. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP Induction Assay Services for Regulatory Submissions [lnhlifesciences.org]
- 13. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Experimental Variability in Studies with CP320626 and other Small Molecule AMPK Activators
A note on CP320626: Publicly available scientific literature does not extensively feature a compound explicitly named "this compound." It is likely an internal designation or a less common identifier. This technical support center, therefore, addresses experimental variability for the broader class of small molecule activators of AMP-activated protein kinase (AMPK), a category to which this compound likely belongs. The principles and troubleshooting guidance provided herein are widely applicable to researchers working with direct allosteric AMPK activators.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for small molecule AMPK activators like this compound?
A1: Small molecule activators of AMP-activated protein kinase (AMPK) primarily function as allosteric activators.[1][2][3] They bind to a site on the AMPK complex distinct from the AMP binding site, inducing a conformational change that promotes its kinase activity.[1][2] This activation occurs without altering cellular AMP:ATP ratios.[1] A key mechanism of activation is the inhibition of dephosphorylation of a critical threonine residue (Thr172) in the activation loop of the AMPK α-subunit, thus maintaining the enzyme in its active state.[4][5]
Q2: What are the most common methods to measure AMPK activation in response to a small molecule activator?
A2: The most prevalent method is Western blotting to detect the phosphorylation of AMPKα at Threonine 172 (p-AMPKα Thr172).[6] It is crucial to also probe for total AMPKα as a loading control to demonstrate that the observed increase in phosphorylation is not due to changes in total protein levels. Another common approach is to measure the phosphorylation of downstream AMPK substrates, such as Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC Ser79).[7] Additionally, direct in vitro kinase assays can be performed using a synthetic substrate like the SAMS peptide to measure the enzymatic activity of immunoprecipitated AMPK.[6]
Q3: My results with an AMPK activator are inconsistent between experiments. What are the common sources of variability?
A3: Experimental variability in studies with AMPK activators can arise from several factors:
-
Cell Culture Conditions: Cell density, passage number, and nutrient availability in the culture medium can significantly impact the basal metabolic state of the cells and their responsiveness to AMPK activation.[8]
-
Reagent Stability and Handling: The stability of the small molecule activator in solution, frequency of freeze-thaw cycles, and proper storage are critical.
-
Assay-Specific Variability: In Western blotting, inconsistencies in protein lysis, quantification, gel loading, antibody dilutions, and incubation times can lead to variable results. For kinase assays, pipetting accuracy, reaction times, and substrate quality are key.
-
Biological Heterogeneity: Even within a clonal cell line, there can be cell-to-cell variability in metabolic states and signaling responses.[8]
Q4: Are there known off-target effects of small molecule AMPK activators that I should be aware of?
A4: While many direct AMPK activators are designed for high specificity, the potential for off-target effects should always be considered.[9][10] Some compounds may interact with other kinases or cellular pathways, especially at higher concentrations.[10] It is advisable to consult the literature for the specific compound being used and to include appropriate controls, such as testing the compound in AMPKα knockout cells, to confirm that the observed effects are indeed AMPK-dependent.
Troubleshooting Guides
Issue 1: No or Weak AMPK Activation Signal (p-AMPKα Thr172) in Western Blot
| Potential Cause | Troubleshooting Step |
| Inactive Compound | Ensure the compound is properly dissolved and stored. Prepare fresh stock solutions. Test a new batch or lot of the compound. |
| Suboptimal Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell type. |
| Poor Antibody Performance | Use a validated antibody for p-AMPKα (Thr172). Optimize antibody dilution and incubation conditions. Include a positive control (e.g., cells treated with a known AMPK activator like A-769662 or AICAR). |
| Issues with Cell Lysis | Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. Ensure complete cell lysis. |
| Low Protein Concentration | Accurately quantify your protein lysates using a reliable method (e.g., BCA assay) and load a sufficient amount of protein onto the gel (typically 20-30 µg). |
Issue 2: High Background or Non-Specific Bands in Western Blot
| Potential Cause | Troubleshooting Step |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal and minimizes background. |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk). |
| Insufficient Washing | Increase the number and duration of washes with TBST between antibody incubations to remove non-specifically bound antibodies. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST). |
Issue 3: Inconsistent Results in In Vitro Kinase Assays
| Potential Cause | Troubleshooting Step |
| Enzyme Inactivity | Ensure the recombinant AMPK enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known activator as a positive control. |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. |
| ATP Concentration | The concentration of ATP can influence the activity of AMPK and the potency of activators. Use a consistent and appropriate ATP concentration for your assay. |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. |
Quantitative Data Presentation
Table 1: Potency of Common Small Molecule AMPK Activators
| Compound | Target | EC50 | Cell Type/Assay Condition |
| A-769662 | Allosteric activator | ~0.8 µM | Partially purified rat liver AMPK |
| A-769662 | Allosteric activator | ~3.2 µM | Inhibition of fatty acid synthesis in primary rat hepatocytes |
| C-2 | Allosteric activator | 10–30 nM | In vitro cell-free assays with various AMPK complexes |
| MT 63-78 | Allosteric activator | - | Reported to be 10-40 times more potent than A-769662 in inhibiting prostate cancer cell growth |
| ZLN024 | Allosteric activator | 0.13 - 1.1 µM | Recombinant AMPK heterotrimers |
| EX229 | Allosteric activator | Kd = 0.06 - 0.51 µM | Biolayer interferometry with different AMPK isoforms |
EC50 (Half-maximal effective concentration) and Kd (dissociation constant) values can vary depending on the specific AMPK isoform, assay conditions, and cell type used.[1][11][12]
Experimental Protocols
Protocol 1: Western Blotting for p-AMPKα (Thr172)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the small molecule AMPK activator (e.g., this compound) at the desired concentrations for the determined amount of time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6] Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[6]
-
Sample Preparation and SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[6] Separate the proteins on a 10% SDS-polyacrylamide gel.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6] Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.[6]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6] Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Stripping and Re-probing: Strip the membrane and re-probe for total AMPKα as a loading control.[6]
Protocol 2: In Vitro AMPK Kinase Activity Assay
-
Immunoprecipitation (optional, for endogenous AMPK): Incubate 200-500 µg of protein lysate with an anti-AMPKα antibody overnight at 4°C.[6] Add protein A/G agarose beads and incubate for an additional 2 hours at 4°C. Wash the beads three times with lysis buffer and once with kinase assay buffer.[6]
-
Kinase Reaction: If using recombinant AMPK, dilute the enzyme in kinase buffer. To the immunoprecipitated beads or diluted recombinant enzyme, add the kinase assay buffer containing the SAMS peptide (a synthetic substrate for AMPK), [γ-³²P]ATP, and MgCl₂.[6] Also include the small molecule activator or vehicle control.
-
Incubation: Incubate the reaction at 30°C for 10-20 minutes.[6]
-
Detection: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.[6] Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
Mandatory Visualizations
Caption: Simplified AMPK signaling pathway activated by this compound.
Caption: Workflow for assessing AMPK activation via Western Blot.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. discuss the pros and cons of AMPK activation as a strategy [synapse.patsnap.com]
- 10. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
CP320626 stability issues in long-term cell culture
Disclaimer: Information regarding the stability and long-term cell culture use of a compound designated "CP320626" is not publicly available. This technical support center provides a generalized guide for troubleshooting stability issues with a hypothetical novel small molecule inhibitor, based on established principles for compounds used in cell culture. The protocols and data presented are illustrative examples and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound shows diminishing effects over several days. What could be the cause?
A1: Diminishing effects in long-term experiments can be due to several factors, primarily the degradation or depletion of the compound in the cell culture medium. The stability of a small molecule like this compound can be influenced by the components of the medium, pH, temperature, and light exposure.[1][2] It is also possible that the cells are metabolizing the compound over time.
Q2: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A2: For maximum stability, prepare a high-concentration stock solution in an appropriate solvent like DMSO.[3][4] Store this stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles, which can degrade the compound.[3] When preparing working solutions, dilute the stock solution in pre-warmed medium immediately before use.
Q3: I am observing precipitation in my culture medium after adding this compound. What should I do?
A3: Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous culture medium.[4][5] You can try to dissolve the compound in a different solvent or use a lower final concentration. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[3][4]
Q4: Could components of my cell culture medium be interacting with this compound?
A4: Yes, components in cell culture media, such as serum proteins, amino acids, and vitamins, can interact with and affect the stability of small molecules.[6] For instance, compounds can bind to serum albumin, reducing their effective concentration. Additionally, some media components can catalyze the degradation of the compound.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound
If you are observing inconsistent results or the biological effect of this compound is less than anticipated, consider the following troubleshooting steps:
-
Verify Compound Integrity: Confirm the identity and purity of your this compound stock using methods like mass spectrometry or HPLC. The compound may have degraded during storage.[3]
-
Check for Solubility Issues: Visually inspect your stock solution and the final concentration in your media for any signs of precipitation. A compound that is not fully dissolved will have a lower effective concentration.[3][4]
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a new aliquot for each experiment to rule out degradation in pre-diluted solutions.[3]
Issue 2: Loss of this compound activity in long-term cultures
For experiments spanning several days, maintaining a stable concentration of the compound is critical. If you suspect compound degradation, consider the following:
-
Perform a Stability Assay: Determine the half-life of this compound in your specific cell culture medium and conditions. A detailed protocol is provided below.
-
Replenish the Compound: Based on the stability data, you may need to replenish the medium with freshly diluted this compound at regular intervals to maintain the desired concentration.
-
Consider Serum-Free Media: If you suspect significant binding to serum proteins, you could try performing the experiment in serum-free or low-serum conditions, if appropriate for your cell line.
Quantitative Data Summary
The following table provides hypothetical stability data for this compound under various conditions. This is intended as an example, and you should determine the stability in your own experimental system.
| Condition | Temperature | Half-life (t½) | Notes |
| Storage | |||
| DMSO Stock | -80°C | > 1 year | Avoid repeated freeze-thaw cycles. |
| DMSO Stock | -20°C | ~6 months | For shorter-term storage. |
| DMSO Stock | 4°C | < 1 week | Not recommended for long-term storage. |
| In Cell Culture Medium | |||
| DMEM + 10% FBS | 37°C | ~48 hours | Stability is influenced by media components. |
| RPMI-1640 + 10% FBS | 37°C | ~36 hours | Different media can affect stability. |
| Serum-Free Medium | 37°C | ~72 hours | Absence of serum may increase stability. |
Experimental Protocols
Protocol: Cell Culture Stability Assay for this compound
This protocol allows you to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your cell culture medium (e.g., DMEM + 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
HPLC-MS system for analysis
Methodology:
-
Preparation: Prepare a fresh solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM).
-
Aliquoting: Divide the solution into multiple sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubation: Place the tubes in a cell culture incubator under your standard experimental conditions (37°C, 5% CO₂, protected from light).
-
Sample Collection: At each designated time point, remove one tube and immediately store it at -80°C to prevent further degradation. The 0-hour sample should be frozen immediately after preparation.
-
Analysis: Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC-MS method.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. Plot the percentage of remaining compound versus time to determine the half-life.
Visualizations
Caption: Troubleshooting workflow for addressing this compound stability issues.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for determining the stability of this compound in cell culture.
References
- 1. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Glycogen Phosphorylase Activity Assays for CP320626
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing glycogen phosphorylase (GP) activity assays, with a specific focus on the inhibitor CP320626. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of glycogen phosphorylase. It binds to a novel allosteric site on the enzyme, which is distinct from the catalytic site.[1][2] This binding event promotes the less active T-state conformation of the enzyme, leading to inhibition.[1][2] Notably, this compound acts synergistically with glucose, meaning its inhibitory potency is enhanced in the presence of glucose.[1][2][3]
Q2: Which direction of the glycogen phosphorylase reaction is best to measure for inhibitor screening?
A2: Glycogen phosphorylase catalyzes a reversible reaction.[4][5][6] For inhibitor screening, the most common and recommended method is to measure the reaction in the direction of glycogen synthesis (production of inorganic phosphate from glucose 1-phosphate and glycogen).[4][7] This approach is well-suited for high-throughput screening and colorimetric detection of the released inorganic phosphate.[4][8][9]
Q3: Why is it important to include glucose in assays with this compound?
A3: The inhibitory activity of this compound is significantly potentiated by glucose.[1][2] Therefore, including glucose in the assay helps to mimic hyperglycemic conditions and provides a more physiologically relevant assessment of the inhibitor's potency.[4] The IC50 value of related inhibitors, like CP-91149, has been shown to decrease as the concentration of glucose increases.[4][5]
Q4: What are the key parameters to optimize for a glycogen phosphorylase activity assay?
A4: For reliable and reproducible results, it is crucial to optimize several parameters, including enzyme concentration, substrate concentrations (glucose 1-phosphate and glycogen), and temperature.[4][5][8][9] Failure to optimize these conditions can lead to non-comparable data.[4]
Q5: Can I use a commercial kit for my glycogen phosphorylase activity assay?
A5: Yes, several commercial colorimetric and fluorometric assay kits are available and can be a good starting point.[10][11][12][13] These kits typically provide optimized reagents and a standardized protocol. However, it is still advisable to validate the assay conditions for your specific experimental setup and objectives.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | - Contamination of reagents with inorganic phosphate.- Spontaneous hydrolysis of glucose 1-phosphate. | - Use high-purity water and reagents.- Prepare fresh buffers and substrate solutions.- Include a "no enzyme" control to subtract background absorbance.[10] |
| Low signal or no enzyme activity | - Inactive enzyme.- Suboptimal assay conditions (e.g., pH, temperature).- Incorrect substrate concentrations. | - Ensure proper storage and handling of the enzyme.[10]- Verify the pH of the buffer (typically around 7.2).[4][7]- Optimize enzyme and substrate concentrations as detailed in the protocol below.[4][5][9]- Confirm the assay temperature is optimal (e.g., 37°C).[4][5][9] |
| Poor reproducibility between wells or experiments | - Inaccurate pipetting.- Inconsistent incubation times.- Variation in reagent concentrations between assays.- Edge effects in microplates. | - Use calibrated pipettes and proper pipetting techniques.- Ensure precise and consistent timing for all incubation steps.- Prepare master mixes for reagents to minimize well-to-well variation.[10]- Avoid using the outer wells of the microplate or ensure proper sealing to minimize evaporation. |
| Assay signal decreases over time in kinetic mode | - Substrate depletion.- Product inhibition.- Instability of the colored product. | - Ensure initial velocity measurements are taken from the linear phase of the reaction.[10]- Dilute the enzyme or sample to slow down the reaction rate.- Use the maximum absorbance value for calculations if the signal is unstable after reaching its peak.[10] |
| IC50 value for this compound is higher than expected | - Absence or low concentration of glucose in the assay buffer.- Presence of allosteric activators like AMP. | - Include glucose in the assay at physiological or hyperglycemic concentrations (e.g., 5-10 mM) to observe the synergistic inhibition.[4][7]- Ensure the assay buffer does not contain AMP, which can counteract the effect of some inhibitors.[14] |
Experimental Protocols
Optimized Colorimetric Glycogen Phosphorylase Activity Assay
This protocol is based on optimized methods for high-throughput screening of glycogen phosphorylase inhibitors.[4][5][7][9]
Materials:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
This compound
-
Glycogen (from rabbit liver)
-
Glucose 1-phosphate (G1P)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
Glucose
-
Dimethyl sulfoxide (DMSO)
-
Phosphate detection reagent (e.g., BIOMOL® Green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a 0.38 U/mL solution of glycogen phosphorylase a in 50 mM HEPES buffer (pH 7.2).
-
Inhibitor Stock Solution: Dissolve this compound in DMSO to create a stock solution. Further dilute in DMSO to achieve the desired final concentrations for the assay.
-
Reaction Buffer: Prepare a 50 mM HEPES solution (pH 7.2) containing 100 mM KCl and 2.5 mM MgCl₂.
-
Substrate Solution: Prepare a solution in the Reaction Buffer containing 0.25 mM glucose 1-phosphate and 0.25 mg/mL glycogen. For testing the effect of glucose, add glucose to this solution at the desired final concentration (e.g., 5 mM or 10 mM).
-
-
Assay Protocol:
-
Add 50 µL of the enzyme solution to each well of a 96-well plate.
-
Add 10 µL of the this compound solution (or DMSO for control wells) to the appropriate wells.
-
Incubate the plate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 40 µL of the Substrate Solution to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction and measure the released inorganic phosphate by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm for BIOMOL® Green).
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" blank from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation
Table 1: Optimized Assay Conditions for Glycogen Phosphorylase a
| Parameter | Optimal Concentration/Value | Reference |
| Enzyme (GPa) Concentration | 0.38 U/mL | [4][5][9] |
| Glucose 1-Phosphate | 0.25 mM | [4][5][9] |
| Glycogen | 0.25 mg/mL | [4][5][9] |
| Temperature | 37 °C | [4][5][9] |
| pH | 7.2 | [4][7] |
Table 2: Effect of Glucose on the IC50 of a Related Inhibitor (CP-91149)
| Glucose Concentration | IC50 (µM) | Reference |
| 0 mM | 0.58 ± 0.09 | [4] |
| 5 mM | 0.39 ± 0.05 | [4] |
| 10 mM | 0.22 ± 0.04 | [4] |
Visualizations
Glycogen Phosphorylase Regulation and Inhibition
Caption: Regulation of glycogen phosphorylase activity and points of inhibition.
Experimental Workflow for this compound Inhibition Assay
Caption: Step-by-step workflow for the glycogen phosphorylase inhibition assay.
Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting common assay problems.
References
- 1. The 1.76 A resolution crystal structure of glycogen phosphorylase B complexed with glucose, and this compound, a potential antidiabetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of rabbit muscle glycogen phosphorylase a in complex with a potential hypoglycaemic drug at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Glycogen Phosphorylase Activity Assay Kit (Fluorometric) (ab308153) | Abcam [abcam.com]
- 12. abcam.com [abcam.com]
- 13. Glycogen Phosphorylase Assay Kit (Colorimetric) (ab273271) | Abcam [abcam.com]
- 14. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of CP-320626 and CP-91149
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Investigational Glycogen Phosphorylase Inhibitors
In the landscape of therapeutic strategies for type 2 diabetes, the inhibition of hepatic glycogenolysis presents a compelling target for glycemic control. This guide provides a comparative overview of the in vivo efficacy of two prominent investigational glycogen phosphorylase inhibitors, CP-320626 and CP-91149. By examining the available experimental data, this document aims to offer a clear and objective assessment to inform further research and development.
At a Glance: In Vivo Efficacy and Mechanism of Action
Both CP-320626 and CP-91149 are potent inhibitors of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. However, their reported primary in vivo effects and secondary mechanisms of action exhibit notable differences.
| Feature | CP-320626 | CP-91149 |
| Primary Target | Glycogen Phosphorylase (GP) | Glycogen Phosphorylase a (GPa) |
| Secondary Target | Lanosterol 14α-demethylase (CYP51) | - |
| Primary In Vivo Effect | Cholesterol Lowering | Glucose Lowering |
| Animal Model (Diabetes) | ob/ob mice, rats, dogs | ob/ob mice |
| Reported Glucose Lowering | Reduces blood glucose in diabetic mice | Dose-dependent glucose lowering by 100-120 mg/dl in ob/ob mice[1][2][3][4] |
| Reported Cholesterol Lowering | Up to 90% reduction in plasma cholesterol in dogs | Not reported as a primary effect |
In Vivo Glucose-Lowering Efficacy: A Closer Look at CP-91149
Robust in vivo data is available for CP-91149, demonstrating its significant glucose-lowering effects in a well-established animal model of type 2 diabetes, the ob/ob mouse.
Table 1: In Vivo Glucose-Lowering Effect of CP-91149 in ob/ob Mice
| Dose (mg/kg, oral) | Plasma Glucose Reduction (mg/dl) after 3 hours | Statistical Significance (p-value) |
| 10 | 36 | Not statistically significant |
| 25 | ~100 | < 0.01[3] |
| 50 | 100-120 | < 0.001[1][2][3][4] |
Data sourced from studies on diabetic ob/ob mice.[1][2][3][4]
Notably, the glucose-lowering effect of CP-91149 was achieved without inducing hypoglycemia.[1][2][4] Furthermore, the compound did not lower glucose levels in normoglycemic, non-diabetic mice, suggesting a glucose-dependent mechanism of action.[1][2][4]
While CP-320626 is reported to reduce blood glucose in diabetic mice, specific dose-response data from comparable in vivo studies are not as readily available in the public domain. Its more prominent reported in vivo effect is a significant reduction in plasma cholesterol.
Dual-Action Mechanism of CP-320626
A distinguishing feature of CP-320626 is its dual inhibitory action. In addition to inhibiting glycogen phosphorylase, it also targets lanosterol 14α-demethylase (CYP51), a key enzyme in the cholesterol biosynthesis pathway. This dual action contributes to both its glucose-lowering and potent cholesterol-lowering effects observed in vivo.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
A Comparative Analysis of Glycogen Phosphorylase Inhibitors: CP-320626 vs. Ingliforib
A detailed guide for researchers and drug development professionals on the biochemical and pharmacological profiles of two prominent glycogen phosphorylase inhibitors.
This guide provides a comprehensive comparison of CP-320626 and ingliforib, two potent small-molecule inhibitors of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. By targeting GP, these compounds hold therapeutic potential for conditions such as type 2 diabetes and myocardial ischemia. This document summarizes their inhibitory activity, mechanism of action, and reported in vivo effects, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of CP-320626 and ingliforib against the three main isoforms of glycogen phosphorylase—liver (PYGL), muscle (PYGM), and brain (PYGB)—is a critical determinant of their therapeutic window and potential side effects. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for both compounds.
| Compound | Liver GP (PYGL) IC50 (nM) | Muscle GP (PYGM) IC50 (nM) | Brain GP (PYGB) IC50 (nM) |
| CP-320626 | 205[1] | Potent inhibitor, specific IC50 not reported | Data not available |
| Ingliforib | 52[1][2] | 352[1][2] | 150[1][2] |
Note: While CP-320626 is reported to be a potent inhibitor of human muscle glycogen phosphorylase a, a specific IC50 value was not found in the reviewed literature.
Mechanism of Action: Allosteric Inhibition
Both CP-320626 and ingliforib function as allosteric inhibitors of glycogen phosphorylase. They do not bind to the active site but rather to a distinct regulatory site on the enzyme, inducing a conformational change that reduces its catalytic activity.
CP-320626 binds to a novel allosteric site located at the dimer interface of the glycogen phosphorylase enzyme.[3] This binding site is approximately 33 Å away from the catalytic site.[3] By binding to this site, CP-320626 stabilizes the inactive T-state of the enzyme, making it less amenable to activation.[3] Notably, the inhibitory effect of CP-320626 is synergistic with glucose, another allosteric inhibitor of GP.[3]
Ingliforib also acts as an allosteric inhibitor, although its precise binding interactions are less extensively detailed in the available literature compared to CP-320626. Its inhibitory action across the different isoforms suggests it targets a conserved allosteric site.
The following diagram illustrates the allosteric inhibition of glycogen phosphorylase by these compounds.
In Vivo Experimental Data
CP-320626: Hypoglycemic Effects
CP-320626 has been investigated for its potential as a therapeutic agent for type 2 diabetes due to its ability to lower blood glucose levels. In vivo studies in diabetic animal models have demonstrated its efficacy.
Key Findings:
-
Reduces blood glucose in diabetic mice without altering plasma insulin levels.[1]
-
Exhibits a dual mechanism of action by also inhibiting lanosterol 14α-demethylase (CYP51), an enzyme involved in cholesterol biosynthesis. This leads to a reduction in plasma cholesterol levels in animal models.
Ingliforib: Cardioprotective Effects
Ingliforib has shown significant promise in protecting the heart from ischemic injury.
Key Findings:
-
In a rabbit model of ischemia-reperfusion injury, a 10 µM concentration of ingliforib reduced infarct size by 69%.[4]
-
In an in vivo rabbit model, a loading dose of 15 mg/kg followed by a 23 mg/kg/h infusion resulted in a 52% reduction in infarct size.[4] This dosing regimen also led to reduced plasma glucose and lactate concentrations.[4]
-
Ingliforib treatment was found to reduce the activity of both myocardial glycogen phosphorylase a (the active form) and total glycogen phosphorylase.[4]
The following table summarizes the key in vivo experimental findings for both compounds.
| Compound | Animal Model | Key Effect | Experimental Details |
| CP-320626 | Diabetic mice | Glucose lowering | Orally administered, resulted in reduced blood glucose. |
| Ingliforib | Rabbit | Cardioprotection | 10 µM in vitro reduced infarct size by 69%. 15 mg/kg loading dose + 23 mg/kg/h infusion in vivo reduced infarct size by 52%.[4] |
Experimental Protocols
Glycogen Phosphorylase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against glycogen phosphorylase.
Materials:
-
Purified glycogen phosphorylase (liver, muscle, or brain isoform)
-
Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM KCl, 2.5 mM MgCl2
-
Substrate Solution: Glucose-1-phosphate (G1P) in assay buffer
-
Glycogen solution in assay buffer
-
Test compounds (CP-320626, Ingliforib) dissolved in DMSO
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each compound dilution. Include a DMSO-only control.
-
Add the glycogen phosphorylase enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution containing G1P and glycogen.
-
Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
The workflow for a typical glycogen phosphorylase inhibitor screening is depicted below.
In Vivo Efficacy Study in a Diabetic Mouse Model (for CP-320626)
This protocol provides a general framework for assessing the glucose-lowering effects of a test compound in a chemically-induced diabetic mouse model.
Materials:
-
Male C57BL/6 mice
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
CP-320626 formulated for oral administration
-
Vehicle control
-
Glucometer and test strips
-
Oral gavage needles
-
Animal balance
Procedure:
-
Induction of Diabetes:
-
Fast the mice for 4-6 hours.
-
Inject a single high dose or multiple low doses of STZ freshly dissolved in cold citrate buffer intraperitoneally to induce diabetes.
-
Monitor blood glucose levels for several days to confirm the diabetic state (e.g., blood glucose > 250 mg/dL).
-
-
Treatment:
-
Divide the diabetic mice into treatment and vehicle control groups.
-
Administer CP-320626 or vehicle orally by gavage daily for the duration of the study.
-
-
Monitoring:
-
Measure body weight and blood glucose levels at regular intervals.
-
At the end of the study, plasma insulin and cholesterol levels can also be measured from collected blood samples.
-
-
Data Analysis:
-
Compare the changes in blood glucose levels between the CP-320626 treated group and the vehicle control group to determine the compound's efficacy.
-
Signaling Pathway Context
Both CP-320626 and ingliforib exert their effects by inhibiting glycogenolysis, the metabolic pathway that breaks down glycogen into glucose. This pathway is crucial for maintaining glucose homeostasis. The following diagram illustrates the central role of glycogen phosphorylase in this pathway and the point of inhibition by the two compounds.
Conclusion
CP-320626 and ingliforib are both potent allosteric inhibitors of glycogen phosphorylase with distinct pharmacological profiles. Ingliforib demonstrates clear cardioprotective effects with a known inhibitory profile across all three major GP isoforms, showing a preference for the liver isoform. CP-320626 is a potent liver and muscle GP inhibitor with proven glucose-lowering effects in diabetic models and a unique dual action of also lowering cholesterol. The choice between these or similar inhibitors for further research and development would depend on the specific therapeutic indication being targeted. This guide provides a foundational comparison to aid in such decision-making processes.
References
- 1. researchgate.net [researchgate.net]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. The 1.76 A resolution crystal structure of glycogen phosphorylase B complexed with glucose, and CP320626, a potential antidiabetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Insights into Novel Inhibitor N-(3-(tert-Butylcarbamoyl)-4-methoxyphenyl)-indole and Ingliforib Specific against GP Isoenzyme Dimers Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dual-Action Mechanism of CP-320626 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CP-320626 has emerged as a promising therapeutic candidate due to its novel dual-action mechanism, simultaneously targeting key enzymes in both glucose and cholesterol metabolism. This guide provides a comprehensive in vitro validation of this mechanism, comparing its performance with other relevant inhibitors and presenting the supporting experimental data.
Dual Inhibition of Glycogen Phosphorylase and Lanosterol Demethylase
CP-320626 exerts its therapeutic effects by inhibiting two distinct enzymes:
-
Glycogen Phosphorylase (GP): As a key enzyme in glycogenolysis, its inhibition by CP-320626 is expected to reduce hepatic glucose output, making it a potential target for type 2 diabetes.
-
Lanosterol 14α-demethylase (CYP51): This enzyme is a critical component of the cholesterol biosynthesis pathway. Inhibition of CYP51 by CP-320626 leads to reduced cholesterol production, addressing dyslipidemia.
This dual-action profile presents a unique opportunity to manage the interconnected pathologies of hyperglycemia and hypercholesterolemia, often observed in metabolic syndromes.
Comparative In Vitro Efficacy
The inhibitory potency of CP-320626 against its target enzymes has been evaluated and compared with other known inhibitors. The half-maximal inhibitory concentration (IC50) values from in vitro enzymatic assays are summarized below.
| Compound | Target Enzyme | IC50 (nM) | Notes |
| CP-320626 | Glycogen Phosphorylase (GP) | 205 [1] | Potent inhibitor of hepatic glucose production. |
| CP-91149 | Glycogen Phosphorylase (GP) | 130 (in the presence of 7.5 mM glucose) | A well-characterized, potent GP inhibitor.[2][3][4] |
| CP-316819 | Glycogen Phosphorylase (GP) | 34 (human liver GPa) | Another potent indole-carboxamide class GP inhibitor.[5][6] |
| CP-320626 | Lanosterol 14α-demethylase (CYP51) | Inhibition of cholesterol synthesis in HepG2 cells is highly correlated with direct rhCYP51 inhibition (R²=0.77). | Direct enzymatic IC50 value is not readily available in published literature. |
| Ketoconazole | Lanosterol 14α-demethylase (CYP51) | ~500 (for Candida albicans CYP51) | A well-known antifungal agent and a potent inhibitor of CYP enzymes, including CYP51. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Dual inhibitory action of CP-320626.
Caption: In vitro enzyme inhibition assay workflow.
Experimental Protocols
Glycogen Phosphorylase (GP) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of CP-320626 and comparator compounds on human liver glycogen phosphorylase a (HLGPa).
Materials:
-
Human liver glycogen phosphorylase a (recombinant or purified)
-
CP-320626 and comparator compounds (e.g., CP-91149, CP-316819)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl₂
-
Substrate Solution: Glucose-1-phosphate (G1P) and glycogen in assay buffer
-
Detection Reagent: Malachite green-based phosphate detection reagent
-
96-well microplates
Procedure:
-
Prepare serial dilutions of CP-320626 and comparator compounds in the assay buffer.
-
In a 96-well plate, add the diluted compounds, HLGPa enzyme, and assay buffer.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate solution (G1P and glycogen).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric method.
-
The absorbance is read at a specific wavelength (e.g., 620-650 nm).
-
The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Lanosterol 14α-demethylase (CYP51) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of CP-320626 and comparator compounds on recombinant human lanosterol 14α-demethylase (rhCYP51).
Materials:
-
Recombinant human CYP51 (microsomal or purified)
-
NADPH-cytochrome P450 reductase
-
CP-320626 and comparator compounds (e.g., ketoconazole)
-
Substrate: Lanosterol
-
Cofactor: NADPH
-
Reaction Buffer: Potassium phosphate buffer (pH 7.4)
-
Quenching Solution: Acetonitrile or other suitable organic solvent
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of CP-320626 and comparator compounds.
-
In a reaction vessel, combine the rhCYP51, NADPH-cytochrome P450 reductase, and the test compound in the reaction buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding lanosterol and NADPH.
-
Incubate the reaction at 37°C with shaking for a specified time.
-
Terminate the reaction by adding a quenching solution.
-
Analyze the reaction mixture by LC-MS/MS to quantify the formation of the product (e.g., follicular fluid meiosis-activating sterol, FF-MAS) and the remaining substrate.
-
The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
The in vitro data strongly support the dual-action mechanism of CP-320626 as a potent inhibitor of both glycogen phosphorylase and lanosterol 14α-demethylase. Its efficacy is comparable to, and in some aspects, potentially more advantageous than, single-target inhibitors. The ability to simultaneously address hyperglycemia and hypercholesterolemia with a single molecule makes CP-320626 a compelling candidate for further development in the treatment of type 2 diabetes and associated metabolic disorders. The provided experimental protocols offer a robust framework for the continued investigation and validation of this and other dual-action therapeutic agents.
References
- 1. CP-320626 | High-Efficiency GP Inhibitor | TargetMol [targetmol.com]
- 2. chemonet.hu [chemonet.hu]
- 3. Inhibition of Cholesterol Synthesis in HepG2 Cells by GINST-Decreasing HMG-CoA Reductase Expression Via AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 1.76 A resolution crystal structure of glycogen phosphorylase B complexed with glucose, and this compound, a potential antidiabetic drug. | Semantic Scholar [semanticscholar.org]
- 5. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 1.76 A resolution crystal structure of glycogen phosphorylase B complexed with glucose, and this compound, a potential antidiabetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Allosteric Glycogen Phosphorylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis, has emerged as a significant therapeutic target for type 2 diabetes and other metabolic disorders. Allosteric inhibition of GP offers a promising strategy to modulate glucose homeostasis. This guide provides a detailed head-to-head comparison of CP320626 and other notable allosteric inhibitors of glycogen phosphorylase, supported by experimental data to aid in research and development decisions.
Performance Comparison of Allosteric GP Inhibitors
The following table summarizes the in vitro potency of this compound and other selected allosteric inhibitors against various isoforms of glycogen phosphorylase. It is important to note that the experimental conditions, such as the specific enzyme isoform and the presence of other molecules like glucose, can significantly influence the IC50 values.
| Inhibitor | Target Isoform(s) | IC50/Ki | Experimental Conditions | Binding Site | Reference(s) |
| This compound | Human Liver GP | IC50 = 205 nM | Not specified | New allosteric (indole) site | [1] |
| CP-316819 | Human Skeletal Muscle GPa (huSMGPa) | IC50 = 17 nM | Not specified | New allosteric (indole) site | |
| Human Liver GPa (huLGPa) | IC50 = 34 nM | Not specified | New allosteric (indole) site | ||
| Ingliforib (CP-368,296) | Liver GP | IC50 = 52 nM | Not specified | New allosteric (indole) site | [2][3] |
| Muscle GP | IC50 = 352 nM | Not specified | New allosteric (indole) site | [2][3] | |
| Brain GP | IC50 = 150 nM | Not specified | New allosteric (indole) site | [2][3] | |
| BAY R3401 | Hepatic Glycogenolysis in HL-7702 cells | IC50 = 27.06 µM | Cellular assay | Allosteric (AMP-activation) site | [4] |
| Hepatic Glycogenolysis in HepG2 cells | IC50 = 52.83 µM | Cellular assay | Allosteric (AMP-activation) site | ||
| CP-91149 | Human Liver GPa (HLGPa) | IC50 = 0.13 µM | In the presence of 7.5 mM glucose | New allosteric (indole) site | [5][6] |
| Human Liver GPa (HLGPa) | IC50 = 1 µM | In the absence of glucose | New allosteric (indole) site | [6] | |
| Human Muscle GPa | IC50 = 0.2 µM | Not specified | New allosteric (indole) site | [5] | |
| Human Muscle GPb | IC50 = ~0.3 µM | Not specified | New allosteric (indole) site | [5] | |
| Brain GP in A549 cells | IC50 = 0.5 µM | Cellular assay | New allosteric (indole) site | [7] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the glycogenolysis signaling pathway and a general workflow for screening glycogen phosphorylase inhibitors.
Caption: Hormonal regulation of glycogenolysis and the point of intervention for allosteric inhibitors.
Caption: General experimental workflow for determining the IC50 of a glycogen phosphorylase inhibitor.
Experimental Protocols
The precise conditions under which the inhibitory activity of these compounds were determined are crucial for a fair comparison. Below are summaries of the methodologies cited in the literature.
General Glycogen Phosphorylase Activity Assay
A common method for determining GP activity involves monitoring the production of glucose-1-phosphate (G1P) from glycogen.[8][9][10]
-
Principle: The assay is based on the detection of G1P through a series of enzymatic reactions that result in a colored or fluorescent product. The signal is directly proportional to the GP activity.
-
Reagents:
-
Purified glycogen phosphorylase (liver, muscle, or brain isoform).
-
Glycogen.
-
Inorganic phosphate.
-
A coupling enzyme system to detect G1P.
-
Buffer (e.g., HEPES).
-
-
Procedure (General Steps):
-
The purified GP enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for a specific period.
-
The enzymatic reaction is initiated by adding the substrates (glycogen and phosphate).
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
The amount of G1P produced is measured using a spectrophotometer or fluorometer.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Specific Considerations from Literature for CP-91149 IC50 Determination[7]
The inhibitory potency of CP-91149 against human liver GPa was determined in both the absence and presence of glucose, highlighting the synergistic effect of glucose.
-
Assay Conditions:
-
Enzyme: Human liver glycogen phosphorylase a (HLGPa).
-
Reaction Direction: Glycogen synthesis (measuring the release of phosphate from glucose-1-phosphate).
-
Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2.
-
Substrates: 0.5 mM glucose-1-phosphate and 1 mg/mL glycogen.
-
Glucose concentrations: 0 mM and 7.5 mM.
-
-
Results: The IC50 of CP-91149 was found to be approximately 5- to 10-fold lower in the presence of 7.5 mM glucose (IC50 = 0.13 µM) compared to its absence (IC50 ≈ 1 µM), demonstrating a significant synergistic inhibition.[6]
Conclusion
This compound and the other compounds discussed are potent allosteric inhibitors of glycogen phosphorylase, primarily targeting a novel allosteric site often referred to as the indole site. While a direct, universally standardized comparison is challenging due to varying experimental conditions in published studies, the data presented in this guide offer a valuable overview of their relative potencies. For researchers and drug developers, it is critical to consider the specific GP isoform of interest and the relevant physiological conditions (e.g., glucose levels) when evaluating and selecting an inhibitor for further investigation. The provided experimental frameworks can serve as a basis for designing in-house comparative studies to ensure a fair and accurate assessment of these promising therapeutic candidates.
References
- 1. Structure based inhibitor design targeting glycogen phosphorylase B. Virtual screening, synthesis, biochemical and biological assessment of novel N-acyl-β-d-glucopyranosylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mode of inhibition of glycogenolysis in rat liver by the dihydropyridine derivative, BAY R3401: inhibition and inactivation of glycogen phosphorylase by an activated metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. mybiosource.com [mybiosource.com]
- 10. Glycogen Phosphorylase Assay Kit (Colorimetric) (ab273271) | Abcam [abcam.com]
CP-320626 Demonstrates Minimal Selectivity for Liver Glycogen Phosphorylase Over Muscle Isoform
For Immediate Release
[City, State] – [Date] – New comparative analysis of the inhibitor CP-320626 reveals minimal selective inhibition between the liver and muscle isoforms of glycogen phosphorylase (GP), a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes. Experimental data indicate that CP-320626 inhibits human liver glycogen phosphorylase a (LGPa) with an IC50 of 0.2 µM and human muscle glycogen phosphorylase b (MGPb) with an IC50 of 0.3 µM, showcasing only a slight preference for the liver isoform.
Glycogen phosphorylase exists in different isoforms, with the liver and muscle forms playing distinct roles in systemic glucose regulation and local energy supply, respectively. The liver isoform is a primary target for anti-diabetic drugs to control hepatic glucose output. Understanding the isoform selectivity of inhibitors is therefore crucial for developing targeted therapies with minimal off-target effects.
Quantitative Comparison of CP-320626 Inhibition
The inhibitory potency of CP-320626 against the liver and muscle isoforms of glycogen phosphorylase is summarized in the table below. The data demonstrates that while CP-320626 is a potent inhibitor of both isoforms, its selectivity for the liver isoform is not pronounced.
| Compound | Isoform | Species | IC50 (µM) |
| CP-320626 | Glycogen Phosphorylase a | Human Liver | 0.2 |
| CP-320626 | Glycogen Phosphorylase b | Human Muscle | 0.3 |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for CP-320626 against liver and muscle glycogen phosphorylase is typically performed using a standardized in vitro glycogen phosphorylase activity assay. The following protocol outlines the key steps for such an experiment.
Objective: To determine the IC50 value of CP-320626 for liver and muscle glycogen phosphorylase.
Materials:
-
Purified human liver glycogen phosphorylase a (LGPa) and human muscle glycogen phosphorylase b (MGPb)
-
CP-320626
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl, 100 mM)
-
Magnesium chloride (MgCl2, 2.5 mM)
-
Glucose-1-phosphate (0.25 mM)
-
Glycogen (0.25 mg/mL)
-
BIOMOL® Green reagent for phosphate detection
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of the respective glycogen phosphorylase isoform (e.g., 0.38 U/mL) in 50 mM HEPES buffer (pH 7.2).
-
Inhibitor Preparation: Prepare a stock solution of CP-320626 in DMSO and create a series of dilutions to be tested.
-
Incubation: In a 96-well plate, add 50 µL of the enzyme solution to each well. Then, add 10 µL of the different concentrations of CP-320626 or DMSO (for control) to the respective wells. Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding 45 µL of a substrate solution containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.
-
Reaction Progression: Incubate the reaction mixture for 30 minutes at 37°C.
-
Phosphate Detection: Stop the reaction and quantify the amount of inorganic phosphate produced by adding 130 µL of BIOMOL® Green reagent to each well.
-
Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The regulation of glycogenolysis is a complex process initiated by hormonal signals that activate a downstream signaling cascade, ultimately leading to the activation of glycogen phosphorylase. The experimental workflow for determining inhibitor potency, as described above, allows for the precise measurement of how a compound like CP-320626 interferes with this enzymatic activity.
Caption: Hormonal regulation of glycogenolysis and the point of inhibition by CP-320626.
Caption: Workflow for determining the IC50 of CP-320626.
Comparative Pharmacokinetic Analysis of Glycogen Phosphorylase Inhibitors: CP-320626 and Structurally Similar Compounds
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the pharmacokinetic profiles of the glycogen phosphorylase inhibitor CP-320626 and its structurally related analogs, CP-91149 and CP-316819. This analysis is supported by available preclinical data and detailed experimental methodologies.
Introduction
Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Inhibition of GP is a therapeutic strategy for managing type 2 diabetes by reducing hepatic glucose output. CP-320626 and its analogs are indole-2-carboxamide derivatives that have been investigated for their potential as antihyperglycemic agents.[1] Understanding their pharmacokinetic profiles is essential for evaluating their therapeutic potential. In addition to its primary target, CP-320626 has been shown to inhibit lanosterol 14-alpha demethylase (CYP51), an enzyme involved in cholesterol biosynthesis, suggesting a dual mechanism of action.
Pharmacokinetic Profiles: A Comparative Overview
| Compound | Species | Dose and Route | Observed Effects & Pharmacokinetic Insights | Reference |
| CP-91149 | ob/ob Mice | 25-50 mg/kg, Oral | Rapid glucose lowering observed within 3 hours of administration. This suggests good oral absorption and rapid onset of action. Specific Cmax, Tmax, and AUC values are not detailed in the available literature. | [2][3][4] |
| CP-316819 | Rats | Not Specified | Investigated in rat models, indicating systemic exposure is achieved in this species. Lack of publicly available quantitative pharmacokinetic data prevents a detailed comparison. | |
| Generic Indole-2-carboxamide Derivative | Mice | Not Specified | A study on a novel indole-2-carboxamide derivative reported good absorption, distribution, metabolism, and elimination (ADME) profiles and significant inhibition of fasting blood glucose increase in adrenaline-induced diabetic mice. | [5] |
Note: The lack of publicly available, detailed pharmacokinetic data for CP-320626 necessitates a qualitative comparison based on the activity of its analogs. The data for CP-91149 suggests that compounds in this class are orally bioavailable and demonstrate rapid pharmacodynamic effects.
Key Signaling Pathways
CP-320626 and its analogs exert their effects by modulating key metabolic pathways. The following diagrams illustrate the points of intervention for these compounds.
Glycogenolysis Pathway
Glycogen phosphorylase, the target of CP-320626 and its analogs, is a key regulator of glycogenolysis. By inhibiting this enzyme, these compounds prevent the breakdown of glycogen into glucose-1-phosphate, thereby reducing the release of glucose into the bloodstream.
Caption: Inhibition of Glycogen Phosphorylase by CP-320626.
Cholesterol Biosynthesis Pathway
A secondary target of CP-320626 is CYP51, an enzyme essential for the conversion of lanosterol to cholesterol. Inhibition of this enzyme leads to a reduction in cholesterol synthesis.
Caption: Inhibition of CYP51 by CP-320626.
Experimental Protocols
The following sections outline the methodologies for key experiments to determine the pharmacokinetic profiles of compounds like CP-320626.
In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical procedure for evaluating the pharmacokinetics of a test compound after oral administration in mice.
Workflow:
Caption: Workflow for an in vivo pharmacokinetic study.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are acclimated for at least one week before the experiment. Animals are fasted overnight prior to dosing.
-
Dose Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples (approximately 50 µL) are collected from the saphenous or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis:
-
Protein Precipitation: Plasma samples are treated with a protein precipitating agent (e.g., acetonitrile containing an internal standard) to remove proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the test compound.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
In Vitro Metabolic Stability Assay
This assay provides an initial assessment of a compound's susceptibility to metabolism by liver enzymes.
Methodology:
-
Incubation: The test compound (e.g., at a final concentration of 1 µM) is incubated with liver microsomes (from mice, rats, or humans) in the presence of a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Conclusion
While a complete quantitative pharmacokinetic comparison is hindered by the limited availability of public data for CP-320626, the analysis of its structurally similar analogs, CP-91149 and CP-316819, suggests that this class of indole-2-carboxamide glycogen phosphorylase inhibitors possesses favorable oral absorption and rapid onset of action. Their dual inhibitory action on both glycogenolysis and cholesterol synthesis presents a potentially valuable profile for the treatment of type 2 diabetes and associated dyslipidemia. Further detailed pharmacokinetic and pharmacodynamic studies are warranted to fully elucidate the therapeutic potential of CP-320626.
References
- 1. Indole-2-carboxamide inhibitors of human liver glycogen phosphorylase [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro ADME profiling and in vivo pharmacological evaluation of novel glycogen phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Glycogen Phosphorylase Inhibitors: A Comparative Guide to Synergistic Inhibition with Glucose
For Researchers, Scientists, and Drug Development Professionals
The inhibition of glycogen phosphorylase (GP), a key enzyme in glycogenolysis, presents a promising therapeutic strategy, particularly in oncology and metabolic diseases. A fascinating aspect of some GP inhibitors is their synergistic activity with glucose, the enzyme's natural allosteric inhibitor. This guide provides a comparative analysis of two such inhibitors, CP-320626 and CP-91149, with a focus on validating their synergistic inhibition with glucose in various cell types. While the synergistic action of CP-320626 with glucose has been shown to be isoform-specific and not universally observed, CP-91149 serves as a well-documented example of this phenomenon.
Mechanism of Synergistic Inhibition
Glycogen phosphorylase is regulated by both allosteric effectors and covalent modification. Glucose binds to the catalytic site of GP, promoting a conformational change to the less active T-state. Certain allosteric inhibitors, such as CP-320626 and CP-91149, bind to a separate site on the enzyme. When both glucose and an allosteric inhibitor are present, they can cooperatively stabilize the inactive T-state, leading to a greater-than-additive inhibitory effect. This synergistic inhibition is particularly appealing for therapeutic development as it suggests that the inhibitor's potency could be enhanced in hyperglycemic environments, such as the tumor microenvironment.
Comparative Inhibitory Activity
In contrast, CP-91149 has been demonstrated to act synergistically with glucose. The following tables summarize the available quantitative data for both compounds.
Table 1: Inhibitory Activity of CP-320626
| Target Enzyme/Cell Type | IC50 (µM) | Glucose Concentration | Notes |
| Pig Liver Glycogen Phosphorylase a | 2.39 ± 0.37 | Not specified | No synergistic effect with glucose was observed in this system. |
| MIA PaCa-2 (Pancreatic Cancer Cells) | - | Not specified | Treatment with 25-100 µM showed changes in protein expression. |
Table 2: Inhibitory Activity of CP-91149
| Target Enzyme/Cell Type | IC50 (µM) | Glucose Concentration (mM) | Notes |
| Human Liver Glycogen Phosphorylase a | 1.0 | 0 | In the absence of glucose. |
| Human Liver Glycogen Phosphorylase a | 0.13 | 7.5 | Demonstrates a significant increase in potency with glucose. |
| Rabbit Muscle Glycogen Phosphorylase a | 0.58 ± 0.09 | 0 | Baseline inhibitory concentration. |
| Rabbit Muscle Glycogen Phosphorylase a | 0.39 ± 0.05 | 5 | Increased potency with 5 mM glucose. |
| Rabbit Muscle Glycogen Phosphorylase a | 0.22 ± 0.04 | 10 | Further increase in potency with 10 mM glucose. |
| Primary Human Hepatocytes | ~2.1 | Not specified | Inhibition of glucagon-stimulated glycogenolysis. |
| A549 (Non-small cell lung carcinoma) | 0.5 | Not specified | Inhibition of the brain isozyme of GP expressed in these cells. |
Experimental Protocols
To validate the synergistic inhibition of a glycogen phosphorylase inhibitor with glucose in different cell types, a robust experimental workflow is required. This typically involves a cell-based glycogenolysis assay.
Detailed Methodology: Cell-Based Glycogenolysis Assay
This protocol outlines a method to determine the IC50 of a glycogen phosphorylase inhibitor in the presence of varying glucose concentrations.
1. Cell Culture:
-
Seed the cell lines of interest (e.g., HepG2, A549, or other cancer cell lines) in 96-well plates at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
Culture cells in their recommended growth medium.
2. Pre-incubation with Inhibitor:
-
Prepare a series of dilutions of the glycogen phosphorylase inhibitor (e.g., CP-91149) in a low-glucose or glucose-free medium.
-
Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO) for the untreated group.
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake of the inhibitor.
3. Stimulation of Glycogenolysis with Varying Glucose:
-
Prepare stimulation media containing a glycogenolysis-inducing agent (e.g., 100 nM glucagon or 10 µM forskolin) and varying concentrations of glucose (e.g., 0 mM, 5 mM, 10 mM, 25 mM).
-
Add the stimulation media to the wells containing the inhibitor and incubate for a specific period (e.g., 30-60 minutes).
4. Cell Lysis and Glycogen Measurement:
-
After the stimulation period, aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
The glycogen content in the cell lysates can be determined using a commercial glycogen assay kit. These kits typically involve the enzymatic conversion of glycogen to glucose, which is then measured colorimetrically or fluorometrically.
-
Alternatively, the amount of glucose released into the medium during the stimulation period can be measured using a glucose oxidase-based assay.
5. Data Analysis:
-
For each glucose concentration, plot the percentage of glycogenolysis inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the inhibitor at each glucose concentration.
-
A significant decrease in the IC50 value with increasing glucose concentrations indicates a synergistic inhibitory effect.
Conclusion
The validation of synergistic inhibition between glycogen phosphorylase inhibitors and glucose is crucial for the development of targeted therapies. While CP-320626 shows a complex and isoform-specific interaction with glucose, CP-91149 provides a clear example of synergistic inhibition. The provided experimental framework offers a robust method for researchers to assess this phenomenon in various cell types, thereby aiding in the identification and characterization of novel therapeutic agents that can exploit the metabolic vulnerabilities of diseased cells. The data presented underscores the importance of detailed characterization of drug-target interactions under physiologically relevant conditions.
A Comparative Analysis of the Off-Target Effects of Glycogen Phosphorylase Inhibitors: CP320626, BAY U6751, and DAB
For Researchers, Scientists, and Drug Development Professionals
The inhibition of glycogen phosphorylase (GP) presents a promising therapeutic strategy for managing type 2 diabetes by reducing hepatic glucose output.[1][2][3] Several small molecule inhibitors, including CP320626, BAY U6751, and 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), have been developed to target this enzyme. However, ensuring the selectivity of these compounds is paramount to minimize off-target effects and potential adverse drug reactions. This guide provides a comparative overview of the known off-target effects of these three GP inhibitors, supported by available experimental data and detailed methodologies for key safety pharmacology assays.
Executive Summary
Direct comparative studies on the off-target profiles of this compound, BAY U6751, and DAB are limited in the public domain. This guide synthesizes available information on their known primary targets and off-target interactions.
-
This compound and its analogs (CP-91149, CP-316819): These compounds are potent inhibitors of glycogen phosphorylase. The inhibitory action of some analogs, like CP-91149, is enhanced in the presence of glucose, which could be a favorable characteristic for a diabetes therapeutic. However, achieving selectivity between the liver and muscle isoforms of GP has been noted as a challenge.
-
1,4-dideoxy-1,4-imino-D-arabinitol (DAB): In addition to inhibiting glycogen phosphorylase, DAB has been shown to inhibit glycogen synthase.[4][5] Furthermore, studies on DAB and its derivatives have revealed potent and selective inhibition of α-mannosidase.[5] Notably, DAB has been demonstrated to be inactive against several other metabolic enzymes, including glucose-6-phosphate dehydrogenase, phosphoglucoisomerase, and hexokinase.[4]
Comparative Data on Off-Target Effects
The following tables summarize the known on-target and off-target activities of this compound, BAY U6751, and DAB based on available literature. It is important to note that the absence of reported off-target activity does not definitively confirm selectivity; it may reflect a lack of comprehensive screening data.
| Table 1: On-Target Activity of GP Inhibitors | |||
| Compound | Target | Effect | Notes |
| This compound & Analogs | Glycogen Phosphorylase (GP) | Inhibition | Potency of some analogs is glucose-dependent. Limited selectivity between liver and muscle isoforms reported. |
| BAY U6751 | Glycogen Phosphorylase (GP) | Inhibition | Primarily studied for its effects on the central nervous system. |
| DAB | Glycogen Phosphorylase (GP) | Inhibition | Known inhibitor of both GP and glycogen synthase. |
| Table 2: Known Off-Target Activities of GP Inhibitors | |||
| Compound | Off-Target | Effect | Reference |
| This compound & Analogs | Data not available in reviewed literature | - | - |
| BAY U6751 | Data not available in reviewed literature | - | - |
| DAB | Glycogen Synthase | Inhibition | [4][5] |
| α-Mannosidase | Potent and selective inhibition | [5] | |
| Glucose-6-phosphate dehydrogenase | No effect | [4] | |
| Phosphoglucoisomerase | No effect | [4] | |
| Hexokinase | No effect | [4] | |
| Phosphorylase Kinase | No effect | [6] | |
| Protein Phosphatase 1 | No effect | [6] |
Experimental Protocols for Off-Target Screening
To ensure the safety and selectivity of drug candidates, a standard battery of in vitro safety pharmacology assays is typically performed. Below are detailed methodologies for key assays relevant to identifying potential off-target liabilities.
Kinome Profiling (e.g., KINOMEscan™)
Objective: To assess the selectivity of a compound against a broad panel of human kinases.
Methodology:
-
Assay Principle: Competitive binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Procedure:
-
A DNA-tagged kinase is incubated with the test compound and the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The results are reported as the percentage of kinase bound to the solid support relative to a DMSO control. A lower percentage indicates stronger binding of the test compound.
-
-
Data Analysis: The dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations. Selectivity is often visualized using a kinome tree map.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of a compound to inhibit major drug-metabolizing CYP450 enzymes, which can lead to drug-drug interactions.
Methodology:
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Procedure:
-
The test compound is pre-incubated with the enzyme source and a specific probe substrate for the CYP isoform being tested.
-
The metabolic reaction is initiated by the addition of NADPH.
-
The reaction is stopped, and the formation of the metabolite from the probe substrate is quantified using LC-MS/MS.
-
-
Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism) is calculated.
hERG Potassium Channel Assay
Objective: To assess the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.
Methodology:
-
Assay System: Manual or automated patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 cells).
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane to measure ion channel currents.
-
A voltage-clamp protocol is applied to elicit hERG channel currents.
-
The baseline current is recorded, and then the test compound is applied at various concentrations.
-
The effect of the compound on the hERG current is measured.
-
-
Data Analysis: The IC50 value for hERG channel inhibition is determined.
Signaling Pathway Context
Glycogen phosphorylase is a key enzyme in the glycogenolysis pathway, which is responsible for the breakdown of glycogen into glucose-1-phosphate. This process is crucial for maintaining blood glucose homeostasis.
Conclusion
The development of selective glycogen phosphorylase inhibitors remains a valid approach for the treatment of type 2 diabetes. Based on the currently available data, DAB has been characterized to a greater extent regarding its off-target profile compared to this compound and BAY U6751. The lack of comprehensive, publicly available off-target screening data for this compound and BAY U6751 highlights a significant knowledge gap. For a thorough and objective comparison, it is imperative that these compounds are subjected to standardized, broad-panel off-target screening, including kinome profiling and safety pharmacology assays against a wide range of receptors, ion channels, and enzymes. Such data would be invaluable for the research community to fully assess the therapeutic potential and safety of these glycogen phosphorylase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glycogen Phosphorylase Inhibitor N-(3,5-Dimethyl-Benzoyl)-N’-(β-D-Glucopyranosyl)Urea Improves Glucose Tolerance under Normoglycemic and Diabetic Conditions and Rearranges Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) as an inhibitor of brain glycogen shunt activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory properties of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) derivatives acting on glycogen metabolising enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of glycogenolysis in primary rat hepatocytes by 1, 4-dideoxy-1,4-imino-D-arabinitol - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Glycogen Phosphorylase Inhibitors in Diabetic Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of glycogen phosphorylase inhibitors, focusing on compounds structurally related to CP-320626, in various animal models of diabetes. The objective is to offer a consolidated resource for evaluating the pre-clinical efficacy and experimental protocols of this class of therapeutic agents.
Introduction to Glycogen Phosphorylase Inhibition in Diabetes
Glycogen phosphorylase (GP) is a key enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen to glucose-1-phosphate. In type 2 diabetes, hepatic glucose production is often elevated, contributing to hyperglycemia. Inhibition of liver glycogen phosphorylase (PYGL) is therefore a rational therapeutic strategy to reduce excessive glucose release into the bloodstream. Several small molecule inhibitors of GP, including CP-320626 and its analogs, have been investigated for their potential as anti-diabetic drugs. This guide compares the experimental data from studies on these compounds in different diabetic animal models.
Comparative Efficacy of Glycogen Phosphorylase Inhibitors
The following tables summarize the quantitative data on the effects of various glycogen phosphorylase inhibitors in different diabetic animal models. Due to the limited publicly available data specifically for CP-320626, this guide includes data from structurally related compounds, such as CP-91149 and CP-316819, to provide a broader understanding of the potential effects of this class of inhibitors.
Table 1: Effects of Glycogen Phosphorylase Inhibitors on Blood Glucose Levels
| Compound | Animal Model | Dose | Route of Administration | Observation Time | Change in Blood Glucose | Citation |
| CP-91149 | Diabetic ob/ob mice | 25 mg/kg | Oral | 3 hours | ↓ 100-120 mg/dL | [1][2] |
| CP-91149 | Diabetic ob/ob mice | 50 mg/kg | Oral | 3 hours | ↓ ~150 mg/dL (to normoglycemic levels) | [1][2] |
| KB228 | Obese, diabetic mice | Not specified | Not specified | Not specified | Enhanced glucose sensitivity | [3] |
| Metformin (Comparator) | Conscious Dogs | Infusion | Intravenous | Basal | No significant change in Net Hepatic Glucose Output | [4] |
Table 2: Effects of Glycogen Phosphorylase Inhibitors on Liver Glycogen Content
| Compound | Animal Model | Dose | Route of Administration | Observation Time | Change in Liver 14C-Glycogen Content | Citation |
| CP-91149 | Diabetic ob/ob mice | 50 mg/kg | Oral | 3 hours | ↑ 3-fold higher than vehicle | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the studies cited.
Induction of Diabetes in Animal Models
-
Genetically Diabetic Model (ob/ob mice):
-
Animal Strain: C57BL/6J-ob/ob mice are a commonly used model for type 2 diabetes and obesity. These mice have a spontaneous mutation in the leptin gene, leading to hyperphagia, obesity, and insulin resistance.[5][6][7]
-
Housing and Diet: Animals are typically housed in a controlled environment with a standard light-dark cycle and provided with standard rodent chow and water ad libitum.
-
Confirmation of Diabetic Phenotype: The diabetic phenotype is confirmed by measuring baseline blood glucose levels, which are significantly elevated compared to their lean littermates.[5][6]
-
-
Chemically-Induced Diabetes Model (Streptozotocin - STZ):
-
Animal Strain: Wistar or Sprague-Dawley rats are frequently used.
-
Induction Protocol: A single intraperitoneal injection of STZ (typically 50-65 mg/kg body weight) dissolved in a citrate buffer is administered. STZ is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.
-
Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels several days after STZ injection. Animals with blood glucose levels consistently above a certain threshold (e.g., >250 mg/dL) are considered diabetic.
-
Drug Administration and Sample Collection
-
Oral Gavage: For oral administration, compounds are typically suspended in a vehicle solution (e.g., 0.5% methylcellulose) and administered using a gavage needle.
-
Blood Glucose Measurement: Blood samples are collected from the tail vein at specified time points after drug administration. Blood glucose concentrations are measured using a standard glucometer.
-
Liver Glycogen Measurement:
-
In vivo labeling: Mice are administered 14C-glucose to label liver glycogen stores.
-
Tissue Harvest: At the end of the experiment, animals are euthanized, and the liver is rapidly excised and frozen.
-
Glycogen Isolation and Quantification: Liver glycogen is isolated, and the amount of 14C incorporated is measured using scintillation counting to determine the glycogen content.[1]
-
Visualizing the Mechanism and Workflow
Glycogenolysis Signaling Pathway
The following diagram illustrates the signaling cascade leading to glycogen breakdown and the point of intervention for glycogen phosphorylase inhibitors.
Caption: Signaling pathway of glucagon-stimulated glycogenolysis and inhibition by CP-320626.
Experimental Workflow for Evaluating GP Inhibitors
This diagram outlines the typical experimental workflow for assessing the in vivo efficacy of a glycogen phosphorylase inhibitor in a diabetic animal model.
Caption: Experimental workflow for in vivo testing of glycogen phosphorylase inhibitors.
Conclusion
The available preclinical data on glycogen phosphorylase inhibitors, particularly analogs of CP-320626, demonstrate a consistent glucose-lowering effect in diabetic animal models. The primary mechanism of action appears to be the inhibition of hepatic glycogenolysis, leading to reduced glucose output from the liver. The ob/ob mouse model has been a valuable tool in demonstrating this efficacy.
For future research, direct head-to-head comparative studies of different glycogen phosphorylase inhibitors within the same diabetic animal model would be highly beneficial for a more definitive cross-validation of their effects. Furthermore, long-term efficacy and safety studies are necessary to fully elucidate the therapeutic potential of this class of compounds for the treatment of type 2 diabetes. This guide serves as a foundational resource for designing and interpreting such studies.
References
- 1. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycogen Phosphorylase Inhibitor N-(3,5-Dimethyl-Benzoyl)-N’-(β-D-Glucopyranosyl)Urea Improves Glucose Tolerance under Normoglycemic and Diabetic Conditions and Rearranges Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of a Glycogen Phosphorylase Inhibitor and Metformin on Basal and Glucagon-Stimulated Hepatic Glucose Flux in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correction of obesity and diabetes in genetically obese mice by leptin gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. The leptin-deficient (ob/ob) mouse: a new animal model of peripheral neuropathy of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro Potency: CP320626, CP-91149, and Ingliforib as Glycogen Phosphorylase Inhibitors
In the landscape of therapeutic development for type 2 diabetes, the inhibition of glycogen phosphorylase (GP) presents a key strategy for controlling hyperglycemia. This guide provides a comparative overview of the in vitro potency of three prominent GP inhibitors: CP320626, CP-91149, and Ingliforib. The following sections detail their quantitative inhibitory activities, the experimental protocols for these measurements, and the signaling pathway they target. This information is intended for researchers, scientists, and drug development professionals engaged in metabolic disease research.
In Vitro Potency Comparison
The in vitro potency of this compound, CP-91149, and Ingliforib has been evaluated by measuring their half-maximal inhibitory concentration (IC50) against glycogen phosphorylase. A lower IC50 value indicates greater potency. The data presented in Table 1 summarizes the reported IC50 values for each compound, highlighting their efficacy against different isoforms of glycogen phosphorylase.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Human Liver Glycogen Phosphorylase | 205[1][2][3] |
| CP-91149 | Human Liver Glycogen Phosphorylase a (HLGPa) | 130 (in the presence of 7.5 mM glucose)[4] |
| Human Muscle Phosphorylase a | 200[4] | |
| Human Muscle Phosphorylase b | ~300[4] | |
| Brain Glycogen Phosphorylase (in A549 cells) | 500[4] | |
| Ingliforib | Liver Glycogen Phosphorylase | 52[2][3] |
| Muscle Glycogen Phosphorylase | 352[2][3] | |
| Brain Glycogen Phosphorylase | 150[2][3] |
Experimental Protocols
The determination of the in vitro potency of these inhibitors typically involves a glycogen phosphorylase activity assay. The following protocol outlines a common method used for this purpose, measuring the enzymatic activity in the direction of glycogen synthesis by quantifying the release of inorganic phosphate.
Glycogen Phosphorylase Inhibition Assay
Objective: To determine the IC50 value of an inhibitor against glycogen phosphorylase.
Principle: The activity of glycogen phosphorylase is measured by monitoring the release of inorganic phosphate from glucose 1-phosphate as it is incorporated into glycogen. The amount of phosphate is quantified colorimetrically.
Materials:
-
Glycogen Phosphorylase (e.g., rabbit muscle GPa)
-
Test compounds (this compound, CP-91149, Ingliforib) dissolved in DMSO
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium Chloride (KCl, 100 mM)
-
Magnesium Chloride (MgCl2, 2.5 mM)
-
Glucose 1-phosphate (0.25 mM)
-
Glycogen (0.25 mg/mL)
-
BIOMOL® Green reagent (for phosphate detection)
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
A solution of rabbit muscle glycogen phosphorylase a (0.38 U/mL) is prepared in 50 mM HEPES buffer (pH 7.2).
-
The enzyme solution is added to the wells of a 96-well plate.
-
The test compounds, at varying concentrations, are added to the wells and incubated with the enzyme for 15 minutes at 37°C.[5]
-
The enzymatic reaction is initiated by adding a substrate solution containing HEPES buffer, KCl, MgCl2, glucose 1-phosphate, and glycogen.
-
The reaction mixture is incubated for 30 minutes at 37°C.[5]
-
After incubation, the BIOMOL® Green reagent is added to each well to stop the reaction and develop color by binding to the released inorganic phosphate.
-
The absorbance is measured at 620 nm using a microplate reader.
-
The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The primary target of this compound, CP-91149, and Ingliforib is glycogen phosphorylase, a key enzyme in the glycogenolysis pathway. This pathway is responsible for the breakdown of glycogen into glucose-1-phosphate, which can then be converted to glucose and released into the bloodstream. By inhibiting glycogen phosphorylase, these compounds reduce hepatic glucose output.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for CP320626
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of the research chemical CP320626. The following procedures are based on general best practices for laboratory chemical waste management and are intended to supplement, not replace, institution-specific and regulatory guidelines. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for assessing the potential hazards and determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C23H23ClFN3O3 | [1] |
| Molecular Weight | 443.9 g/mol | [1] |
| IC50 | 205 nM (for human liver glycogen phosphorylase) | [2] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (In solvent) | -80°C for 1 year | [3] |
Detailed Disposal Protocol
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is mandatory. Treat this compound as a hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required.[4]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[4][5]
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.[4]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Designated Waste Container: Collect all waste containing this compound, including pure compound, contaminated solutions, and contaminated labware (e.g., pipette tips, vials), in a designated, clearly labeled, and sealable hazardous waste container.[4][6] The container should be made of a compatible material such as glass or high-density polyethylene.[4]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[6] Include the date of accumulation.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.[4][7]
Step 3: Storage of Chemical Waste
Store the hazardous waste container in a designated and secure area.
-
The storage area should be well-ventilated.[5]
-
Ensure the container is tightly sealed to prevent the release of vapors.[4][5]
-
Secondary containment is highly recommended to mitigate spills.[6]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Documentation: Complete all required waste disposal forms as per your institutional procedures.[4]
Step 5: Decontamination
-
Glassware: Reusable glassware that has come into contact with this compound should be decontaminated using a triple-rinse procedure. The first two rinses should be with a suitable solvent, and the final rinse with detergent and water.[6] Collect all rinsates as hazardous liquid waste.[6]
-
Work Surfaces: Decontaminate work surfaces by wiping them down with a cloth soaked in a suitable solvent, followed by cleaning with a laboratory detergent. Dispose of the contaminated cloths as solid hazardous waste.[6]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CP-320626 | High-Efficiency GP Inhibitor | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling CP320626
Disclaimer: A specific Safety Data Sheet (SDS) for CP320626 was not located. The following guidance is based on general best practices for handling research chemicals of unknown toxicity and should be supplemented by a compound-specific risk assessment before any handling occurs.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The protocols outlined below are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) ensemble is mandatory when handling compounds of unknown toxicity.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| General Laboratory Work | Disposable Nitrile GlovesSafety Glasses with Side ShieldsFully-fastened Laboratory Coat |
| Weighing of Powders | Double Nitrile GlovesChemical Splash GogglesFace ShieldDisposable Gown with tight-fitting cuffsNIOSH-approved Respirator (e.g., N95 for powders) |
| Preparation of Solutions | Double Nitrile GlovesChemical Splash GogglesFace ShieldChemical-resistant Apron over Laboratory Coat |
| Waste Disposal | Double Nitrile GlovesChemical Splash GogglesLaboratory Coat |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[3]
Experimental Protocols: Safe Handling Procedures
A systematic approach is crucial for safely handling research compounds. The following step-by-step plan outlines the key phases of handling.[4][5]
1. Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood or a powder-containment hood.[3][5]
-
Ensure all necessary equipment, including PPE and a chemical spill kit, is readily available.[4]
-
Inform colleagues in the vicinity about the nature of the work.[4]
2. Weighing and Transfer:
-
Perform all manipulations of solid compounds that may generate dust within a ventilated enclosure.[1]
-
Use the smallest amount of the substance necessary for the experiment.[1]
-
Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to minimize dust generation where appropriate.[1]
-
Use dedicated spatulas and weighing paper.
3. Solution Preparation:
-
Slowly add the solvent to the weighed compound to avoid splashing.[1][4]
-
Conduct all solution preparations in a certified chemical fume hood.[5]
-
Keep containers covered as much as possible.[4]
4. Decontamination and Cleanup:
-
Thoroughly decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent.[1][4]
-
In the event of a spill, immediately alert others in the area and follow your institution's spill cleanup procedures.[4]
Disposal Plan
Proper disposal of chemical waste is critical to ensure safety and regulatory compliance.
-
Solid Waste: All contaminated solid waste, including gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Liquid waste containing this compound should be collected in a labeled, sealed, and chemical-resistant hazardous waste bottle.[4]
-
Unknowns: Never mix unknown chemicals with other waste streams.[6] If the identity of a waste product is uncertain, it must be labeled as "unknown" and managed according to your institution's hazardous waste policy for unknowns.[6][7][8][9]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[7][10]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of a research compound with unknown hazards.
Caption: Workflow for Safe Handling of a Research Compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ipgsf.com [ipgsf.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. unomaha.edu [unomaha.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
